4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCEPRNHYOLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404010 | |
| Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175463-34-0 | |
| Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175463-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and a hypothetical biological role of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the application of novel pyrrolidine scaffolds.
Core Physicochemical Properties
While detailed experimental data for this compound is not extensively available in public literature, the core physicochemical properties have been identified and are summarized in the table below. These properties are fundamental for the handling, characterization, and application of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈N₂O₅ | [1] |
| Molecular Weight | 316.398 g/mol | [1] |
| CAS Number | 175463-34-0 | [1] |
| PubChem CID | 4532904 | [1] |
Proposed Synthetic and Purification Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, based on established synthetic methodologies for analogous di-Boc protected aminopyrrolidines, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway
A potential synthetic route could commence from a commercially available starting material such as 4-amino-3-hydroxypyrrolidine. The synthesis would involve a two-step protection process.
Step 1: Protection of the Pyrrolidine Ring Nitrogen The initial step would involve the selective protection of the secondary amine within the pyrrolidine ring using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine (Et₃N), in an appropriate solvent like dichloromethane (DCM). This reaction is typically carried out at room temperature.
Step 2: Protection of the Primary Aminomethyl Group Following the formation of the mono-Boc protected intermediate, the primary amine of the aminomethyl group would be protected using a second equivalent of (Boc)₂O under similar reaction conditions. Careful control of stoichiometry and reaction conditions would be crucial to ensure the desired di-protected product is obtained.
Proposed Purification Protocol
Purification of the final compound would likely involve standard chromatographic techniques.
The crude product obtained from the synthesis would first be subjected to an aqueous workup to remove water-soluble impurities. The organic layer would then be dried and concentrated. The final purification would be achieved by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes. The purity of the collected fractions would be assessed by thin-layer chromatography (TLC) and analytical techniques like NMR spectroscopy.
Hypothetical Role in Drug Discovery and Signaling
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to explore chemical space and enhance biological activity. The presence of two Boc-protected amino groups and a hydroxyl group in this compound makes it a versatile building block for the synthesis of more complex molecules.
While no specific biological activity or involvement in signaling pathways has been reported for this compound, its structural features suggest potential applications in the development of inhibitors or modulators of various biological targets. For instance, after deprotection, the amino and hydroxyl groups could serve as key pharmacophoric features for interaction with enzymes or receptors.
Below is a hypothetical signaling pathway diagram illustrating how a derivative of this compound, after deprotection and further functionalization, might act as an inhibitor of a kinase signaling cascade, a common target in drug discovery.
In this speculative model, a drug derived from this compound could be designed to bind to the active site of a key kinase (Kinase A) in a signaling cascade initiated by a growth factor. By inhibiting this kinase, the drug would block the downstream signaling events that lead to cellular responses such as proliferation and survival, which are often dysregulated in diseases like cancer.
Conclusion
This compound is a chiral building block with potential applications in medicinal chemistry and drug discovery. While specific experimental data and biological studies are limited in the public domain, its structural features suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents. The proposed synthetic and purification strategies, along with the hypothetical mechanism of action, provide a framework for future research and development involving this promising pyrrolidine derivative. Further experimental validation is necessary to fully elucidate its physicochemical properties and biological potential.
References
An In-depth Technical Guide to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS: 175463-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine, with the CAS number 175463-34-0, is a valuable chiral building block in the field of organic synthesis and medicinal chemistry. Its full chemical name is tert-butyl (4-((tert-butoxycarbonylamino)methyl)-3-hydroxypyrrolidin-1-yl)carboxylate. The presence of multiple functional groups, including a hydroxyl group and two Boc-protected amine functionalities on a pyrrolidine scaffold, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1][2] This is attributed to its three-dimensional structure, which allows for precise spatial orientation of substituents, and its favorable physicochemical properties that can enhance aqueous solubility and cell permeability.[3] The strategic placement of functional groups on the pyrrolidine ring, as seen in this compound, provides multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) in drug design.
This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a generalized synthetic approach, and its potential applications in drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 175463-34-0 | [4] |
| Full Chemical Name | tert-butyl (4-((tert-butoxycarbonylamino)methyl)-3-hydroxypyrrolidin-1-yl)carboxylate | N/A |
| Synonym(s) | This compound | [4] |
| Molecular Formula | C₁₅H₂₈N₂O₅ | [5] |
| Molecular Weight | 316.39 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Chirality | Chiral | N/A |
Synthesis and Experimental Protocols
Generalized Synthetic Workflow
The synthesis of this complex pyrrolidine derivative likely involves a multi-step process starting from a commercially available chiral precursor. A potential retrosynthetic analysis suggests that the target molecule can be constructed from a suitably protected 4-amino-3-hydroxypyrrolidine derivative.
Caption: Retrosynthetic analysis of the target compound.
Hypothetical Experimental Protocol
The following is a hypothetical, multi-step protocol for the synthesis of this compound. This is a generalized procedure and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of a Protected 4-Cyano-3-hydroxy-pyrrolidine Intermediate
-
Starting Material: A commercially available, enantiomerically pure pyrrolidine derivative with appropriate protecting groups on the nitrogen and hydroxyl functionalities would be the starting point.
-
Introduction of the Cyano Group: A nucleophilic substitution reaction, for instance, reacting a tosylated precursor with a cyanide salt, could introduce the cyano group at the C4 position.
-
Purification: The product would be purified using column chromatography on silica gel.
Step 2: Reduction of the Nitrile to the Primary Amine
-
Reaction: The cyano group of the intermediate from Step 1 would be reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.
-
Work-up: The reaction would be carefully quenched, and the product extracted into an organic solvent.
-
Purification: The resulting aminomethyl intermediate would be purified by column chromatography.
Step 3: Boc Protection of the Amines
-
Reaction: The di-protected pyrrolidine derivative would be subjected to a reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or diisopropylethylamine) and a solvent like dichloromethane or tetrahydrofuran. This step would protect both the ring nitrogen and the newly formed primary amine.
-
Purification: The final product, this compound, would be purified by column chromatography to yield the desired compound.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this specific compound is not publicly available. However, based on its structure, the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data can be predicted.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the two Boc groups (singlets, ~1.4-1.5 ppm), protons of the pyrrolidine ring (multiplets, ~1.8-4.0 ppm), the aminomethyl protons (doublet of doublets or multiplet, ~3.0-3.5 ppm), and the hydroxyl proton (broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc groups (~155 ppm), the quaternary carbons of the Boc groups (~80 ppm), the methyl carbons of the Boc groups (~28 ppm), and the carbons of the pyrrolidine ring and the aminomethyl group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (~3400 cm⁻¹), N-H stretching (from the Boc-protected amine, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and C=O stretching of the carbamate groups (~1680-1700 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more likely, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. Fragmentation patterns would likely involve the loss of the Boc groups. |
Applications in Drug Discovery
The structural features of this compound make it a highly attractive building block for the synthesis of a wide range of biologically active molecules.
Role as a Chiral Scaffold
The defined stereochemistry of this compound is crucial for its application in asymmetric synthesis. The pyrrolidine ring serves as a rigid scaffold, allowing for the precise positioning of pharmacophoric elements. This is particularly important for achieving high selectivity and potency in drug candidates that interact with chiral biological targets such as enzymes and receptors.
Potential Therapeutic Targets
Given the prevalence of the pyrrolidine motif in various classes of therapeutic agents, this building block could be utilized in the synthesis of inhibitors for a range of targets, including but not limited to:
-
Proteases: The aminomethyl and hydroxyl groups can be elaborated to mimic peptide backbones and interact with the active sites of proteases.
-
Kinases: The pyrrolidine scaffold can serve as a core for developing kinase inhibitors by positioning substituents to interact with the ATP-binding pocket.
-
G-protein coupled receptors (GPCRs): The three-dimensional arrangement of functional groups can be tailored to achieve specific interactions with the binding sites of GPCRs.
Logical Workflow for Drug Discovery Application
The use of this building block in a drug discovery program would typically follow a structured workflow.
Caption: Drug discovery workflow utilizing the target compound.
Conclusion
This compound is a synthetically versatile and valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the synthesis of diverse and complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic strategy, and its potential applications. Researchers and scientists can leverage this information as a starting point for incorporating this promising intermediate into their synthetic and medicinal chemistry programs.
References
- 1. Synthesis, characterization and catalytic properties of SAPO-34 synthesized using diethylamine as a template | Semantic Scholar [semanticscholar.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related and structurally analogous molecules to present a predictive but detailed analysis. The information herein is intended to support research and development activities by providing a strong foundational understanding of this substituted pyrrolidine derivative.
Chemical Structure and Properties
IUPAC Name: tert-butyl (1-(tert-butoxycarbonyl)-4-hydroxypyrrolidin-3-yl)methylcarbamate
| Property | Value |
| CAS Number | 175463-34-0 |
| Molecular Formula | C₁₅H₂₈N₂O₅ |
| Molecular Weight | 316.39 g/mol |
| Appearance | Expected to be a colorless to pale yellow solid or oil |
| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 - 4.00 | m | 1H | H-3 (CH-OH) |
| ~3.60 - 3.20 | m | 4H | H-2, H-5 (CH₂-N) |
| ~3.15 - 2.95 | m | 2H | CH₂-NHBoc |
| ~2.50 - 2.30 | m | 1H | H-4 (CH-CH₂NHBoc) |
| ~2.20 - 2.00 | m | 1H | OH |
| ~1.46 | s | 9H | N-Boc (C(CH₃)₃) |
| ~1.44 | s | 9H | Aminomethyl-Boc (C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (N-Boc) |
| ~155.8 | C=O (Aminomethyl-Boc) |
| ~79.8 | C(CH₃)₃ (N-Boc) |
| ~79.5 | C(CH₃)₃ (Aminomethyl-Boc) |
| ~70-75 | C-3 (CH-OH) |
| ~50-55 | C-2, C-5 (CH₂-N) |
| ~45-50 | C-4 (CH-CH₂NHBoc) |
| ~40-45 | CH₂-NHBoc |
| ~28.4 | C(CH₃)₃ (N-Boc) |
| ~28.3 | C(CH₃)₃ (Aminomethyl-Boc) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Ion |
| 317.2 | [M+H]⁺ |
| 339.2 | [M+Na]⁺ |
| 261.1 | [M-C₄H₈+H]⁺ (Loss of isobutylene from one Boc group) |
| 217.1 | [M-Boc+H]⁺ (Loss of one Boc group) |
| 205.1 | [M-2xC₄H₈+H]⁺ (Loss of isobutylene from both Boc groups) |
| 161.1 | [M-2xBoc+H]⁺ (Loss of both Boc groups) |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H | Stretching |
| ~3350 | N-H | Stretching (Carbamate) |
| ~2975, ~2870 | C-H | Stretching (Alkyl) |
| ~1685 | C=O | Stretching (Carbamate) |
| ~1470 | C-H | Bending (Alkyl) |
| ~1365 | C-H | Bending (tert-butyl) |
| ~1160 | C-O | Stretching (Carbamate) |
Experimental Protocols
The following section details a plausible synthetic route and the general procedures for obtaining the spectroscopic data.
Synthesis of this compound
The synthesis of the title compound can be envisioned starting from a suitable precursor such as 3-hydroxy-4-aminomethyl-pyrrolidine, followed by a double Boc-protection.
Caption: Plausible synthetic workflow for the target compound.
Procedure:
-
To a solution of 3-hydroxy-4-aminomethyl-pyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) is added triethylamine (2.5 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in DCM is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the title compound.
Spectroscopic Characterization Protocols
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.
-
¹H NMR: Spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are recorded on a 100 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Analysis: The analysis is performed in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.
-
Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.
-
Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Signaling Pathways and Applications
Substituted pyrrolidines are prevalent scaffolds in medicinal chemistry and drug discovery. The 3-hydroxy-4-aminomethyl-pyrrolidine core is a versatile building block for the synthesis of a variety of biologically active molecules, including:
-
Enzyme Inhibitors: The functional groups can interact with the active sites of enzymes.
-
Receptor Ligands: The pyrrolidine scaffold can mimic the structure of natural ligands for various receptors.
-
Peptidomimetics: The constrained ring system can be incorporated into peptide sequences to induce specific conformations.
The dual Boc-protection allows for selective deprotection and further functionalization at either the ring nitrogen or the aminomethyl side chain, making it a valuable intermediate in multi-step syntheses.
Caption: Synthetic utility of the title compound.
This guide provides a framework for understanding the chemical properties and potential applications of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work.
An In-depth Technical Guide to the Solubility and Stability of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine core, a hydroxyl group, and two tert-butoxycarbonyl (Boc) protecting groups, makes it a versatile intermediate for the synthesis of complex molecules such as enzyme inhibitors, receptor ligands, and other biologically active compounds. The dual Boc protection renders the primary amine and the pyrrolidine nitrogen less reactive, allowing for selective modification at other positions.
A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for its effective use in synthetic workflows, for optimizing reaction conditions, ensuring consistent purity, and for proper handling and storage. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound and outlines detailed experimental protocols for their quantitative determination.
Disclaimer: Specific experimental solubility and stability data for this compound is not extensively available in public literature. The information and protocols provided herein are based on the compound's structural features and established methodologies for similar molecules.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 175463-34-0 | [1] |
| Molecular Formula | C₁₅H₂₈N₂O₅ | [1] |
| Molecular Weight | 316.39 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Melting Point | Not reported | N/A |
Solubility Profile
The solubility of this compound is dictated by a balance of its polar and non-polar structural elements. The hydroxyl (-OH) group and the carbamate functionalities can participate in hydrogen bonding, which promotes solubility in polar solvents. However, the two bulky, non-polar tert-butyl groups significantly increase the molecule's lipophilicity, which may limit its aqueous solubility but enhance its solubility in organic solvents.
Predicted Solubility
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol.
-
Low to Insoluble: Expected in non-polar solvents such as hexanes and diethyl ether, and in aqueous solutions across a neutral pH range. The presence of two Boc groups significantly reduces the potential for protonation and salt formation that might otherwise enhance aqueous solubility.
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental protocols are necessary. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive profile.
Kinetic solubility is a high-throughput method used in early drug discovery to measure the solubility of a compound from a DMSO stock solution into an aqueous buffer.[2][3] This provides a rapid assessment of solubility under non-equilibrium conditions.
Table 1: Experimental Protocol for Kinetic Solubility Determination
| Step | Procedure | Details & Rationale |
| 1 | Stock Solution Preparation | Accurately prepare a 10 mM stock solution of the title compound in 100% DMSO. |
| 2 | Assay Plate Preparation | Dispense small volumes (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate. |
| 3 | Incubation | Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤2%).[3] |
| 4 | Equilibration | Seal the plate and shake at room temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[2] |
| 5 | Precipitate Removal | Filter the solutions through a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.[2] |
| 6 | Quantification | Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a calibration curve.[4] |
Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[5][6]
Table 2: Experimental Protocol for Thermodynamic Solubility Determination
| Step | Procedure | Details & Rationale |
| 1 | Sample Preparation | Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, PBS, organic solvents) in a glass vial. The excess solid should be clearly visible.[6] |
| 2 | Equilibration | Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] |
| 3 | Phase Separation | After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed.[2] |
| 4 | Sample Analysis | Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The sample may be filtered through a 0.45 µm filter if necessary. |
| 5 | Quantification | Dilute the aliquot with a suitable solvent and quantify the concentration using a validated HPLC-UV or LC-MS method against a calibration curve.[7] |
Visualization of Solubility Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Stability Profile
The stability of this compound is primarily influenced by the lability of the two Boc protecting groups, which are sensitive to acidic conditions. The pyrrolidine ring itself is generally stable but can be susceptible to oxidation under certain conditions.
Predicted Stability
-
Acidic Conditions: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), hydrochloric acid).[8][9] Therefore, the compound is expected to be unstable at low pH, leading to the formation of the corresponding mono- and di-deprotected amine salts.
-
Basic Conditions: The Boc group is generally stable to basic and nucleophilic conditions.[9][10] The compound is therefore expected to be stable under mild to moderate basic conditions. Strong basic conditions combined with high temperatures could potentially lead to other degradation pathways.
-
Oxidative Conditions: The tertiary amine of the pyrrolidine ring and the secondary alcohol could be susceptible to oxidation, potentially leading to N-oxide formation or oxidation of the alcohol to a ketone.
-
Thermal Conditions: As a solid, the compound is likely stable at ambient temperatures. Stability at elevated temperatures should be determined experimentally.
-
Photostability: The molecule lacks a significant chromophore that would absorb UV-Vis light, suggesting it may have good photostability. However, this should be confirmed experimentally according to ICH guidelines.[11][12]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14] These studies are typically conducted according to ICH guideline Q1A(R2).[15]
Table 3: Experimental Protocol for Forced Degradation Studies
| Condition | Protocol | Analysis |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl. Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).[16] Analyze at various time points (e.g., 2, 6, 24, 48 hours). Neutralize before analysis. | Use a stability-indicating HPLC method to monitor the disappearance of the parent peak and the formation of degradation products. Characterize major degradants using LC-MS/MS. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH. Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).[16] Analyze at various time points. Neutralize before analysis. | Same as for acid hydrolysis. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature.[17] Analyze at various time points. | Same as for acid hydrolysis. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 70 °C).[16] Analyze at various time points (e.g., 1, 3, 7 days). | Same as for acid hydrolysis. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A dark control sample should be stored under the same conditions. | Same as for acid hydrolysis. |
Visualization of Stability Testing Workflow
Caption: Workflow for a forced degradation (stress testing) study.
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the method of choice.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore; therefore, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is highly recommended for accurate quantification.[4]
-
Validation: The method must be validated for specificity to ensure that the parent compound peak is resolved from any degradants, impurities, or excipients.
Conclusion
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. evotec.com [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. veeprho.com [veeprho.com]
- 17. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Synthesis of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and stereoselective synthetic route to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine, a valuable chiral building block in medicinal chemistry. The synthesis commences from the readily available chiral pool starting material, L-tartaric acid, ensuring the establishment of the desired (3R,4R) stereochemistry. The pathway involves the formation of a key intermediate, (3S,4S)-1-benzylpyrrolidine-3,4-diol, followed by selective functionalization and protection steps to yield the target molecule. This guide provides comprehensive experimental protocols, quantitative data, and visual workflows to facilitate its application in a laboratory setting.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process designed to control the stereochemistry at the C3 and C4 positions of the pyrrolidine ring. The key transformations include:
-
Formation of the Pyrrolidine Ring: Cyclization of L-tartaric acid with benzylamine to form a succinimide intermediate, followed by reduction to yield (3S,4S)-1-benzylpyrrolidine-3,4-diol.
-
Selective Functionalization: Monotosylation of the diol at the C4 position.
-
Introduction of the Aminomethyl Group: Nucleophilic substitution of the tosyl group with azide, followed by reduction to the primary amine.
-
Protection Steps: Final protection of the pyrrolidine nitrogen and the aminomethyl group with tert-butoxycarbonyl (Boc) groups.
Caption: Overall synthetic workflow from L-tartaric acid.
Experimental Protocols
Stage 1: Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diol
This initial stage establishes the core pyrrolidine ring with the desired trans-diol stereochemistry.
1.1: Synthesis of (3S,4S)-N-Benzyl-3,4-dihydroxysuccinimide
-
Procedure: L-tartaric acid is reacted with an equimolar amount of benzylamine. The mixture is heated, typically in a solvent that allows for azeotropic removal of water (e.g., toluene), using a Dean-Stark apparatus. The reaction proceeds until the theoretical amount of water is collected. The crude product is then purified by recrystallization.
-
Quantitative Data: This reaction generally proceeds in high yield, typically exceeding 85%.
1.2: Reduction to (3S,4S)-1-Benzylpyrrolidine-3,4-diol
-
Procedure: The N-benzylsuccinimide derivative is reduced using a strong reducing agent. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out at reflux, followed by a careful aqueous workup.
-
Quantitative Data: The reduction of the succinimide to the pyrrolidine diol is usually efficient, with reported yields in the range of 70-85%.
| Stage | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1.1 | L-Tartaric Acid | Benzylamine | Toluene | Reflux | 4-6 h | >85 |
| 1.2 | (3S,4S)-N-Benzyl-3,4-dihydroxysuccinimide | LiAlH₄ | THF | Reflux | 6-8 h | 70-85 |
Table 1: Summary of reaction conditions and yields for Stage 1.
Stage 2: Selective Functionalization and Introduction of the Azide
This stage focuses on differentiating the two hydroxyl groups to introduce the nitrogen functionality at the C4 position.
Caption: Workflow for the selective functionalization of the diol.
2.1: Selective Monotosylation of (3S,4S)-1-Benzylpyrrolidine-3,4-diol
-
Procedure: To a solution of the diol in pyridine, cooled to 0 °C, is added one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise. The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The selective tosylation occurs at the less sterically hindered hydroxyl group. The reaction is quenched with water, and the product is extracted and purified by column chromatography.
-
Quantitative Data: The yield of the monotosylated product can vary, but is typically in the range of 50-70%, with the formation of some ditosylated and unreacted starting material.
2.2: Nucleophilic Substitution with Azide
-
Procedure: The monotosylated pyrrolidine is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide (NaN₃) is added in excess. The mixture is heated to facilitate the Sₙ2 reaction, which proceeds with inversion of stereochemistry at the C4 position. After completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification.
-
Quantitative Data: This substitution reaction is generally high-yielding, often exceeding 90%.
| Stage | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |
| 2.1 | (3S,4S)-1-Benzylpyrrolidine-3,4-diol | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 0 °C to rt | 12-16 h | 50-70 |
| 2.2 | (3S,4S)-1-Benzyl-4-tosyloxy-pyrrolidin-3-ol | Sodium azide | DMF | 80-100 °C | 8-12 h | >90 |
Table 2: Summary of reaction conditions and yields for Stage 2.
Stage 3: Reduction and Final Protection
The final stage involves the reduction of the azide to the primary amine and the protection of the two nitrogen atoms with Boc groups.
3.1: Reduction of the Azide to a Primary Amine
-
Procedure: The azido-pyrrolidine can be reduced to the corresponding amine via several methods. A common and mild method is the Staudinger reaction, which involves treatment with triphenylphosphine (PPh₃) followed by hydrolysis. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is also highly effective.
-
Quantitative Data: Both methods typically provide the amine in high yields, often greater than 95%.
3.2: Double Boc Protection and Debenzylation
-
Procedure: The resulting aminomethyl-hydroxypyrrolidine derivative is subjected to N-protection. A one-pot procedure can be employed where the compound is treated with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or diisopropylethylamine in a solvent such as dichloromethane or methanol. This step protects both the primary amine of the aminomethyl group and the secondary amine of the pyrrolidine ring. The N-benzyl group is typically removed via hydrogenolysis (catalytic hydrogenation with a palladium catalyst), which can sometimes be performed concurrently with the azide reduction or in a separate step prior to Boc protection. For the purpose of this guide, we will assume a separate debenzylation step followed by a one-pot double Boc protection.
-
Quantitative Data: The Boc protection reactions are generally very high-yielding, approaching quantitative conversion.
| Stage | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |
| 3.1 | (3R,4S)-4-Azido-1-benzyl-pyrrolidin-3-ol | PPh₃, THF/H₂O or H₂, Pd/C | THF/H₂O or MeOH | rt | 2-12 h | >95 |
| 3.2 | (3R,4R)-4-Aminomethyl-3-hydroxypyrrolidine | (Boc)₂O, Base | DCM or MeOH | rt | 4-8 h | >95 |
Table 3: Summary of reaction conditions and yields for Stage 3.
Conclusion
The stereoselective synthesis of this compound presented in this guide provides a reliable and scalable route to this important chiral building block. By starting from L-tartaric acid, the desired stereochemistry is effectively controlled throughout the synthetic sequence. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this versatile molecule for further applications. Careful execution of each step, particularly the selective monotosylation, is crucial for the overall success of the synthesis.
A Technical Guide to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine, a key building block for researchers, scientists, and drug development professionals. This document details commercial suppliers, experimental protocols, and potential applications of this versatile pyrrolidine derivative.
Commercial Availability
A critical step in research and development is the reliable sourcing of high-quality reagents. This compound and its analogues are available from a range of commercial suppliers. The following table summarizes key quantitative data from various vendors to facilitate procurement decisions. Please note that pricing is subject to change and may require account registration for viewing.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price |
| LabSolutions | This compound | 175463-34-0 | Not Specified | Not Specified | Contact for Pricing |
| Sigma-Aldrich | 1-Boc-3-(aminomethyl)pyrrolidine | 270912-72-6 | ≥97% (GC) | 500 mg | ~$112.50 |
| Fisher Scientific | 4-[(N-Boc)aminomethyl]aniline | 98545-29-2 | Not Specified | 1 g | Contact for Pricing |
| Chem-Impex | 3-N-Boc-aminomethyl pyrrolidine | 149366-79-0 | ≥97% (GC) | 1g, 5g, 25g | $125.00/1g |
| Santa Cruz Biotechnology | 3-(Aminomethyl)-1-N-Boc-pyrrolidine | 270912-72-6 | Not Specified | Not Specified | Contact for Pricing |
| BOC Sciences | 2-(Boc-aminomethyl)pyrrolidine | 149649-58-1 | Not Specified | Not Specified | Contact for Pricing |
| Oakwood Chemical | 3-(Aminomethyl)-1-N-BOC-pyrrolidine | 270912-72-6 | 97% | 250mg, 1g, 5g, 25g | $22.00/250mg |
Synthesis and Experimental Protocols
Representative Synthetic Protocol:
Step 1: N-Boc Protection of a Suitable Pyrrolidine Precursor
-
Materials: Pyrrolidine derivative with appropriate functional groups, Di-tert-butyl dicarbonate (Boc)₂O, a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), and a base (e.g., Triethylamine (TEA) or Sodium bicarbonate).
-
Procedure:
-
Dissolve the starting pyrrolidine derivative in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Functional Group Interconversion (e.g., Reduction of a Carboxylic Acid or Ester to an Alcohol)
-
Materials: The N-Boc protected pyrrolidine from Step 1, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)), and a suitable anhydrous solvent (e.g., THF or Ethanol).
-
Procedure:
-
Dissolve the N-Boc protected pyrrolidine in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C.
-
Carefully add the reducing agent portion-wise.
-
Stir the reaction at 0°C for a specified time, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the alcohol.
-
Step 3: Introduction of the Aminomethyl Group (e.g., via Mesylation and Azide Displacement followed by Reduction)
-
Materials: The alcohol from Step 2, Methanesulfonyl chloride (MsCl), a base (e.g., TEA), a solvent (e.g., DCM), Sodium azide (NaN₃), a solvent for displacement (e.g., Dimethylformamide (DMF)), and a reducing agent for the azide (e.g., Hydrogen gas with a Palladium catalyst or LiAlH₄).
-
Procedure:
-
Mesylation: Dissolve the alcohol and TEA in DCM at 0°C. Slowly add MsCl and stir for a few hours. Work up the reaction to isolate the mesylate.
-
Azide Displacement: Dissolve the mesylate in DMF and add NaN₃. Heat the reaction mixture and monitor by TLC. After completion, perform an aqueous workup to isolate the azide.
-
Reduction: Dissolve the azide in a suitable solvent and reduce it to the primary amine using the chosen method. For example, hydrogenation over Pd/C or reduction with LiAlH₄.
-
Isolate and purify the final product, this compound.
-
Signaling Pathways and Biological Relevance
Currently, there is no specific literature detailing the direct involvement of this compound in defined signaling pathways. However, the pyrrolidine scaffold is a common motif in many biologically active compounds and FDA-approved drugs.[1]
Research on structurally related Boc-protected amino acids and pyrrolidine derivatives has indicated potential biological activities. For instance, some studies have shown that amino acids modified with protecting groups like Boc can exhibit antimicrobial properties.[2][3] This suggests that this compound could serve as a valuable starting point for the synthesis of novel therapeutic agents. Its functional groups offer multiple points for diversification in drug discovery campaigns.
Workflow and Logical Diagrams
The following diagrams illustrate key workflows relevant to the procurement and application of chemical reagents like this compound.
Caption: A workflow for selecting a commercial supplier for a chemical reagent.
Caption: A generalized synthetic workflow for preparing the target compound.
Safety and Handling
Boc-protected pyrrolidine derivatives should be handled with care in a laboratory setting.[4] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[5] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store the compound in a cool, dry place away from incompatible materials. Recommended storage is often between 2-8°C.[6]
-
Spill and Disposal: In case of a spill, follow the supplier's recommended cleanup procedure. Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
- 1. enamine.net [enamine.net]
- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. SDS of 4-Boc-aminomethyl-1-N-Boc-pyrrolidin-3-ol, Safety Data Sheets, CAS 175463-34-0 - chemBlink [ww.chemblink.com]
- 6. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable versatility and significant presence in a vast array of biologically active compounds have cemented its importance in the design and development of novel therapeutics. This technical guide provides a comprehensive literature review of pyrrolidine derivatives, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas.
The significance of the pyrrolidine moiety lies in its unique structural features. The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling effective exploration of the three-dimensional space of a biological target's binding pocket.[1] This stereochemical complexity is a key factor in achieving high potency and selectivity.[1] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to crucial interactions with biological macromolecules and enhancing aqueous solubility.[2]
This guide will delve into the pivotal role of pyrrolidine derivatives in key therapeutic areas, presenting quantitative data in structured tables, detailing experimental protocols for seminal studies, and illustrating key biological pathways and workflows using Graphviz diagrams.
Anticancer Activity of Pyrrolidine Derivatives
Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes to the disruption of cellular structures.
One notable class of anticancer pyrrolidine derivatives are inhibitors of tubulin polymerization.[3] By binding to tubulin, these agents disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Another important target is the chemokine receptor CXCR4, which plays a role in cancer metastasis.[1][4] Pyrrolidine derivatives have been developed as potent CXCR4 antagonists, inhibiting cancer cell migration and invasion.[1][4]
Quantitative Data: Anticancer Activity
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 37e (Thiophen-containing derivative) | - | MCF-7 | 17 | [1] |
| 37e (Thiophen-containing derivative) | - | HeLa | 19 | [1] |
| 51a (S)-pyrrolidine derivative | CXCR4 | - | 0.079 (Binding Affinity) | [1] |
| 26 (Pyrrolidine-containing derivative) | CXCR4 | - | 0.079 (Binding Affinity) | [4] |
| 24 (Pyrrolidine-substituted 3-amido-9-ethylcarbazole) | - | HT-29, SH-SY5Y | - | [4] |
Experimental Protocols
Synthesis of (S)-pyrrolidines as CXCR4 Antagonists:
A multi-step synthesis was employed to generate (S)-pyrrolidine derivatives. The key step involved the reaction of pyridin-2-yl-4-oxobutanal derivatives with (R)-1-(4-methoxyphenyl)ethan-1-amine to yield intermediate pyrrolidine derivatives. Subsequent modifications led to the final compounds.[1]
In Vitro Cell Viability Assay (MTT Assay):
Cancer cell lines (e.g., MCF-7, HeLa) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Signaling Pathway
Antidiabetic Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives have emerged as promising therapeutic agents for the management of type 2 diabetes.[5][6] A primary target for these compounds is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[5] By inhibiting DPP-4, pyrrolidine-based drugs prolong the action of incretins, leading to improved glycemic control.[5] Another area of investigation is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[1]
Quantitative Data: Antidiabetic Activity
| Compound | Target | IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 17a (Pyrrolidine-2-carbonitrile derivative) | DPP-4 | 0.017 | 1324 | 1164 | [5] |
| 23d (Pyrrolidine sulfonamide derivative) | DPP-4 | 11.32 | - | - | [4][7] |
Experimental Protocols
DPP-4 Inhibition Assay:
The inhibitory activity of the compounds against DPP-4 was determined using a fluorometric assay. The reaction mixture contained the DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compound in a buffer solution. The reaction was incubated at 37°C, and the fluorescence was measured at excitation and emission wavelengths of 380 nm and 460 nm, respectively. The IC50 values were calculated from the dose-dependent inhibition curves.
Oral Glucose Tolerance Test (OGTT) in Mice:
Mice were fasted overnight and then administered the test compound orally. After 30 minutes, a glucose solution was administered orally. Blood samples were collected from the tail vein at various time points (0, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels were measured using a glucometer.
Signaling Pathway
Antiviral Activity of Pyrrolidine Derivatives
The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[2][8] These drugs often act as inhibitors of viral proteases, such as the NS3/4A serine protease, which are essential for viral replication.[2][8] By blocking the activity of these enzymes, pyrrolidine-containing antivirals prevent the maturation of viral proteins, thereby halting the viral life cycle.[8]
Marketed Antiviral Drugs with a Pyrrolidine Moiety
| Drug Name | Virus | Target |
| Telaprevir | Hepatitis C Virus (HCV) | NS3/4A Serine Protease |
| Boceprevir | Hepatitis C Virus (HCV) | NS3/4A Serine Protease |
| Ombitasvir | Hepatitis C Virus (HCV) | NS5A |
| Glecaprevir | Hepatitis C Virus (HCV) | NS3/4A Serine Protease |
| Voxilaprevir | Hepatitis C Virus (HCV) | NS3/4A Serine Protease |
Experimental Protocols
HCV NS3/4A Protease Assay:
The inhibitory activity of compounds against the HCV NS3/4A protease is typically evaluated using a FRET-based assay. A synthetic peptide substrate containing a fluorophore and a quencher is incubated with the protease in the presence of the test compound. Cleavage of the substrate by the protease results in an increase in fluorescence. The IC50 value is determined by measuring the reduction in fluorescence in the presence of the inhibitor.
Experimental Workflow
Neurological and Anti-inflammatory Applications
Pyrrolidine derivatives have also shown promise in the treatment of neurological disorders and inflammation.[4][9] Some derivatives exhibit anticonvulsant properties, with levetiracetam being a notable example of a marketed drug for epilepsy.[10] The exact mechanism of action for many pyrrolidine-based anticonvulsants is still under investigation but is thought to involve the modulation of synaptic neurotransmission.[10]
In the context of inflammation, pyrrolidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[9]
Quantitative Data: Neurological and Anti-inflammatory Activity
| Compound | Activity | Model | ED50 (mg/kg) | Reference |
| 69k (Pyrrolidine-2,5-dione-acetamide) | Anticonvulsant | MES test | 80.38 | [1] |
| 69k (Pyrrolidine-2,5-dione-acetamide) | Anticonvulsant | 6 Hz test | 108.80 | [1] |
Experimental Protocols
Maximal Electroshock (MES) Test for Anticonvulsant Activity:
An electrical stimulus is applied to mice via corneal electrodes to induce tonic-clonic seizures. The test compound is administered prior to the electrical stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity. The ED50, the dose required to protect 50% of the animals, is then calculated.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):
An injection of carrageenan into the sub-plantar region of a rat's hind paw induces a localized inflammatory response and edema. The test compound is administered orally prior to the carrageenan injection. The volume of the paw is measured at various time points after the injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Conclusion
The pyrrolidine scaffold is undeniably a cornerstone of modern medicinal chemistry, offering a unique combination of structural and chemical properties that are highly advantageous for drug design.[1][2][3] The diverse range of biological activities exhibited by pyrrolidine derivatives, spanning from anticancer and antidiabetic to antiviral and neurological applications, underscores the immense potential of this heterocyclic system.[4] The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine-containing compounds will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide spectrum of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the power of the pyrrolidine ring in the ongoing quest for innovative medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of N-Boc-pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of N-Boc-pyrrolidines, a class of compounds widely utilized as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Understanding their three-dimensional architecture is critical for rational drug design and for controlling stereochemistry in complex synthetic pathways.
Molecular Structure of N-Boc-pyrrolidine
N-Boc-pyrrolidine, or tert-butyl pyrrolidine-1-carboxylate, possesses a five-membered saturated heterocyclic pyrrolidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This bulky protecting group significantly influences the molecule's conformational preferences and reactivity.
The fundamental structure consists of the C₄H₈N core of the pyrrolidine ring and the C₅H₉O₂ Boc group. The key structural features that dictate the overall conformation are the puckering of the pyrrolidine ring and the rotational isomerism of the N-Boc amide bond.
Conformational Analysis
The conformational landscape of N-Boc-pyrrolidines is primarily defined by two key dynamic processes: pyrrolidine ring puckering and cis-trans isomerization of the amide bond. These conformations are often in equilibrium and can be studied using a combination of experimental techniques and computational modeling.
Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most predominant low-energy conformations are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) forms. For substituted pyrrolidines, these are often described by the position of the out-of-plane carbon atom. The two primary envelope conformations are termed Cγ-exo and Cγ-endo, where the Cγ (C4) atom is displaced on the opposite (exo) or same (endo) side of the ring as the substituent at Cα (C2).[1][2]
The equilibrium between these puckered forms is influenced by the nature and stereochemistry of substituents on the ring. For instance, electronegative substituents at the 4-position can favor specific puckers; a trans-substituent tends to favor the exo pucker, while a cis-substituent favors the endo pucker.[2] Sterically demanding groups also play a crucial role in determining the preferred ring conformation.[2]
Cis-Trans Isomerism of the N-Boc Amide Bond
The amide bond of the N-Boc group exhibits partial double-bond character, which restricts free rotation around the C-N bond. This results in the existence of two planar rotational isomers: cis and trans. The trans isomer, where the bulky tert-butyl group is oriented away from the pyrrolidine ring, is generally sterically favored. However, the cis conformer can be significantly populated, and the equilibrium between the two is influenced by solvent, temperature, and the substitution pattern on the pyrrolidine ring. The presence of both isomers can lead to signal doubling in NMR spectra.
Experimental Techniques for Conformational Analysis
The determination of the three-dimensional structure of N-Boc-pyrrolidines relies on several key analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.
X-ray Crystallography
Table 1: Representative Crystallographic Data for an N-Boc-pyrrolidine Derivative (Data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is used as an illustrative example as presented in some comparative guides[3])
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 8.912(2) |
| b (Å) | 10.456(3) |
| c (Å) | 14.234(4) |
| Pyrrolidine Ring Pucker | Envelope |
| Amide Conformation | trans |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For N-Boc-pyrrolidines, ¹H and ¹³C NMR are fundamental.
-
¹H NMR: The chemical shifts of the pyrrolidine ring protons are sensitive to their stereochemical environment. More importantly, the vicinal coupling constants (³JHH) between adjacent protons can be used to estimate the dihedral angles via the Karplus equation. This allows for the determination of the preferred ring pucker in solution.
-
¹³C NMR: The chemical shifts of the ring carbons, particularly Cγ and Cδ, are indicative of the ring conformation.
-
NOESY/ROESY: These 2D NMR experiments provide information about through-space proximity of protons, which can help to distinguish between cis and trans amide isomers and to further refine the overall three-dimensional structure.
Table 2: Typical ¹H and ¹³C NMR Data for N-Boc-pyrrolidine in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.46 | s | 28.7 |
| -C(CH₃)₃ | - | - | 79.3 |
| C=O | - | - | 154.8 |
| α-CH₂ | 3.31 | t | 46.4 |
| β-CH₂ | 1.85 | p | 23.5 |
Data sourced from publicly available spectral databases.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of the N-Boc-pyrrolidine derivative in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate/hexanes).[3]
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head using a cryoloop.[3]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. A full sphere of diffraction data is collected using a diffractometer by rotating the crystal in an X-ray beam.[3]
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The initial structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and thermal parameters.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the N-Boc-pyrrolidine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).
-
¹H NMR: Obtain a standard one-dimensional proton spectrum.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum.
-
2D NMR: Acquire COSY (to establish proton-proton correlations), HSQC (to correlate protons with their directly attached carbons), and NOESY/ROESY (to determine spatial proximities) spectra.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the 1D and 2D spectra.
-
Measure the vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectrum.
-
Use the Karplus relationship to correlate the measured ³JHH values with the corresponding H-C-C-H dihedral angles.
-
Analyze NOE/ROE cross-peaks to identify protons that are close in space, which is particularly useful for determining the cis/trans ratio of the amide bond.
-
Utilize software like PSEUROT to analyze the coupling constants and determine the mole fractions of the major ring conformers (e.g., N-type and S-type puckers).[1]
-
Integrated Conformational Analysis Workflow
A comprehensive understanding of the conformational behavior of N-Boc-pyrrolidines is best achieved through an integrated approach that combines experimental data with computational modeling.
Conclusion
The molecular structure and conformation of N-Boc-pyrrolidines are governed by a delicate balance of steric and electronic effects that dictate the puckering of the five-membered ring and the rotational isomerism of the N-Boc group. A thorough conformational analysis, employing a synergistic combination of X-ray crystallography, multi-dimensional NMR spectroscopy, and computational methods, is essential for a complete understanding of these versatile synthetic intermediates. The data and protocols presented in this guide provide a framework for researchers to investigate and control the three-dimensional structure of N-Boc-pyrrolidines in the context of drug discovery and development.
References
An In-depth Technical Guide to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research use only. 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine is a specialty chemical, and a comprehensive, publicly available dataset for this specific molecule is limited. Therefore, this guide has been compiled using data from structurally similar compounds and established principles of organic chemistry. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting.
Introduction
This compound is a chiral synthetic building block with significant potential in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved drugs.[1] The presence of a hydroxyl group and a protected aminomethyl side chain, combined with the defined stereochemistry of the pyrrolidine ring, makes this molecule a versatile intermediate for the synthesis of complex molecular architectures. The dual Boc (tert-butyloxycarbonyl) protecting groups on the ring nitrogen and the side-chain amine allow for orthogonal deprotection strategies, enabling selective functionalization at different positions of the molecule. This guide provides an in-depth overview of the safety, handling, and synthetic considerations for this compound.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in public literature. The following table summarizes its known properties and provides estimates for others based on similar structures.
| Property | Value | Source/Notes |
| IUPAC Name | tert-butyl 4-(((tert-butoxycarbonyl)amino)methyl)-3-hydroxypyrrolidine-1-carboxylate | N/A |
| CAS Number | 175463-34-0 | [2] |
| Molecular Formula | C₁₅H₂₈N₂O₅ | [2] |
| Molecular Weight | 316.398 g/mol | [2] |
| Appearance | Expected to be a solid or oil | Based on similar compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | Based on chemical structure |
| Shelf Life | 1095 days | [2] |
Safety and Handling
Hazard Identification
Based on analogous compounds, this compound may be classified with the GHS07 pictogram, indicating the following potential hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
| Protection | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side shields or chemical goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash thoroughly after handling.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Experimental Protocols
Hypothetical Synthesis of this compound
While a specific, validated protocol for this molecule is not available in the searched literature, a plausible synthetic route can be devised based on established methods for synthesizing substituted pyrrolidines. A common strategy involves starting from a commercially available chiral precursor, such as a protected 4-amino-3-hydroxyproline derivative, and then performing functional group manipulations. An alternative approach could involve the asymmetric synthesis from achiral starting materials.
Below is a representative, hypothetical multi-step synthesis protocol.
Step 1: Synthesis of a Suitable Pyrrolidine Intermediate
The synthesis could start from a commercially available chiral starting material like Boc-protected trans-4-hydroxy-L-proline. The carboxylic acid would be reduced to the corresponding alcohol, followed by protection of the hydroxyl group. The protected intermediate would then be converted to an azide or another nitrogen-containing functional group at the 4-position, which can then be reduced to the amine.
Step 2: Boc Protection of the Aminomethyl Group
-
Reaction Setup: In a round-bottom flask, dissolve the aminomethyl-hydroxypyrrolidine intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Analytical Characterization
Thin Layer Chromatography (TLC)
-
Objective: To monitor reaction progress and assess the purity of the final product.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes, or dichloromethane and methanol, can be used. The exact ratio should be optimized.
-
Visualization: The compound can be visualized under UV light (if it contains a UV-active group) or by staining with a suitable reagent such as potassium permanganate or ninhydrin (after deprotection of the Boc groups).
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and, if applicable, the enantiomeric excess of the final product.
-
Stationary Phase: A C18 reversed-phase column for purity analysis. A chiral column (e.g., Chiralcel OD-H) would be required for enantiomeric separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase for reversed-phase HPLC. For chiral HPLC, a mixture of hexanes and isopropanol is often used.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for Boc-protected amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound are provided below. Actual shifts may vary depending on the solvent and other experimental conditions.
| Assignment | Predicted ¹H NMR Chemical Shift (δ) ppm | Multiplicity | Integration |
| tert-butyl (Boc groups) | ~1.45 | Singlet | 18H |
| Pyrrolidine ring protons | 1.80 - 2.20 | Multiplet | 2H |
| Aminomethyl protons | 3.00 - 3.40 | Multiplet | 2H |
| Pyrrolidine ring protons | 3.40 - 3.80 | Multiplet | 4H |
| CH-OH proton | 4.00 - 4.30 | Multiplet | 1H |
| NH (Boc-amine) | ~5.00 | Broad singlet | 1H |
| OH | Variable | Broad singlet | 1H |
| Assignment | Predicted ¹³C NMR Chemical Shift (δ) ppm |
| tert-butyl (CH₃) | ~28.5 |
| Pyrrolidine ring carbons | 35 - 55 |
| Aminomethyl carbon | ~45 |
| Pyrrolidine ring carbons | 55 - 75 |
| tert-butyl (quaternary C) | ~80.0 |
| C=O (Boc groups) | ~155.0 |
Visualizations
Hypothetical Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis and purification of this compound.
Caption: A potential synthetic workflow for this compound.
Safety and Handling Logic
This diagram outlines the logical flow of actions when handling the compound.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
This compound is a valuable chiral building block for the synthesis of complex molecules in drug discovery and development. While specific data for this compound is scarce, by following the safety, handling, and experimental guidelines outlined in this technical guide—which are based on established chemical principles and data from closely related compounds—researchers can handle and utilize this molecule effectively and safely. As with any chemical, all work should be performed with due diligence and appropriate safety precautions.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids and peptidomimetics is a cornerstone of modern drug discovery, offering a powerful strategy to enhance the pharmacological properties of peptides. Substituted pyrrolidine scaffolds, in particular, are of significant interest as they can introduce conformational constraints, improve metabolic stability, and provide vectors for further functionalization.[1][2][3][4] This document provides detailed application notes and protocols for the use of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine , a versatile building block for creating novel peptide analogs and peptidomimetics.
This unique building block features a di-Boc protection scheme, allowing for orthogonal or differential deprotection strategies in solid-phase peptide synthesis (SPPS). The presence of a hydroxyl group offers an additional site for modification, further expanding its utility in constructing complex molecular architectures.
Chemical Structure and Properties
This compound
The di-Boc protection strategy is crucial for the selective incorporation of this building block. The Boc group on the pyrrolidine ring nitrogen (N-1) is generally more sterically hindered and may exhibit different acid lability compared to the Boc group on the exocyclic aminomethyl group. This potential for differential cleavage is a key aspect of its application in peptide synthesis.
Data Presentation: Representative Yields in SPPS
While specific quantitative data for the incorporation of this compound is not extensively published, the following table summarizes representative coupling efficiencies and final peptide purities that can be expected when incorporating sterically hindered or modified amino acid building blocks in solid-phase peptide synthesis. These values are based on general knowledge of SPPS and are intended for illustrative purposes.
| Building Block Type | Coupling Reagent | Coupling Time (min) | Representative Yield (%) | Final Purity (%) |
| Standard Fmoc-amino acid | HBTU/DIEA | 30-60 | >99 | >95 |
| Sterically hindered (e.g., Aib) | HATU/DIEA | 60-120 | 95-99 | >90 |
| N-methyl amino acid | HATU/DIEA | 120-240 | 85-95 | >85 |
| 4-Boc-aminomethyl-3-hydroxy- 1-N-Boc-pyrrolidine (Projected) | HATU/DIEA | 120-240 | 80-95 | >80 |
Experimental Protocols
The following protocols are based on standard solid-phase peptide synthesis (SPPS) methodologies and have been adapted for the incorporation of this compound.
Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
Boc-SPPS is a robust method for peptide synthesis where the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6][7][8]
1. Resin Preparation and First Amino Acid Coupling:
- Swell Merrifield or PAM resin in dichloromethane (DCM).
- Couple the first Boc-protected amino acid as its cesium salt to the resin to minimize racemization.[6]
2. Chain Elongation (Typical Cycle):
- Deprotection: Remove the Nα-Boc group using 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[6]
- Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
- Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent such as HBTU or DCC/HOBt.
3. Incorporation of this compound:
- This building block is intended for creating a specific modification and is typically not part of the main peptide chain elongation with standard amino acids. It would be coupled to a deprotected side chain or used in solution phase segment condensation.
4. Cleavage and Deprotection:
- After synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF).[6][9] Scavengers such as anisole or thioanisole should be added to prevent side reactions.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS)
Fmoc-SPPS utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, with acid-labile groups for side-chain protection, offering an orthogonal protection strategy.[1]
1. Resin Preparation and First Amino Acid Loading:
- Swell a suitable resin (e.g., Wang, Rink Amide) in N,N-dimethylformamide (DMF).
- Load the first Fmoc-protected amino acid onto the resin using standard methods.
2. Chain Elongation (Typical Cycle):
- Deprotection: Remove the Fmoc group with a 20% solution of piperidine in DMF for 10-20 minutes.
- Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.
- Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU, HATU, or PyBOP in the presence of a base like DIEA.
3. Selective Deprotection and Coupling of this compound to a Peptide Side Chain:
- Incorporate an orthogonally protected amino acid: During the main chain synthesis, incorporate an amino acid with a side chain protected by a group that can be removed without affecting the Fmoc or other side-chain protecting groups (e.g., Fmoc-Lys(Dde)-OH or Fmoc-Asp(OAll)-OH).
- Selective Side-Chain Deprotection:
- For Dde: Treat the resin with 2% hydrazine in DMF.
- For Allyl (All): Treat the resin with a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.
- Activation and Coupling of the Pyrrolidine Building Block:
- Dissolve this compound (1.5-2 equivalents) and a coupling reagent such as HATU (1.5-2 equivalents) in DMF.
- Add DIEA (3-4 equivalents) to the solution.
- Add the activation mixture to the resin and shake for 2-4 hours. The hydroxyl group on the pyrrolidine may need to be protected (e.g., as a silyl ether) prior to this step to prevent side reactions, depending on the desired outcome.
- Monitor the coupling reaction using a ninhydrin test.
4. Final Cleavage and Deprotection:
- Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high percentage of TFA along with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to cleave the peptide from the resin and remove the side-chain and Boc protecting groups.
Visualization of Workflows and Pathways
Chemical Structure of the Building Block
Caption: Structure of this compound.
Incorporation into a Peptide via Side-Chain Modification
Caption: Workflow for side-chain incorporation in Fmoc-SPPS.
Potential Deprotection Pathways
Caption: Potential deprotection strategies for the di-Boc groups.
Conclusion
This compound is a valuable building block for the synthesis of complex and novel peptidomimetics. Its di-Boc protection scheme allows for strategic incorporation into peptide sequences, primarily through side-chain modification using an orthogonal protection strategy in Fmoc-SPPS. The protocols and workflows provided herein offer a comprehensive guide for researchers to leverage the unique structural features of this compound in their peptide synthesis and drug discovery efforts. Careful optimization of coupling and deprotection conditions will be essential to achieve high yields and purity in the final modified peptide.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1,2,4]triazines together with spectroscopic and X-ray studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for the Boc Deprotection of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and the relative ease of its removal under acidic conditions.[1][2] The deprotection of Boc groups is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed protocols for the complete deprotection of both Boc groups from 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine to yield 4-(aminomethyl)pyrrolidin-3-ol. The presence of two Boc groups and a hydroxyl functionality necessitates carefully chosen deprotection conditions to ensure high yield and purity of the final product. The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]
Chemical Transformation
The deprotection reaction involves the acid-catalyzed cleavage of the two Boc groups from the starting material, resulting in the formation of 4-(aminomethyl)pyrrolidin-3-ol, typically as a salt with the acid used for deprotection.
Caption: Boc Deprotection of the Pyrrolidine Derivative.
Data Summary of Deprotection Methods
The following table summarizes the typical reaction conditions for the complete deprotection of the di-Boc protected aminomethyl-hydroxypyrrolidine using two common acidic methods.
| Deprotection Method | Reagent(s) | Solvent | Typical Time | Temperature | Outcome |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 hours | 0 °C to Room Temp | Complete removal of both Boc groups, yielding the di-TFA salt.[1][4][5][6] |
| Method B | 4M Hydrochloric Acid (HCl) in Dioxane | 1,4-Dioxane | 1-4 hours | Room Temperature | Complete removal of both Boc groups, yielding the di-hydrochloride salt.[1][5][7] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the complete removal of both Boc protecting groups using a solution of TFA in DCM.[5][6]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (5-10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]
-
Dissolve the residue in water and carefully neutralize with a saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected product.[1]
Method B: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is advantageous when the final product is desired as a hydrochloride salt, which often improves stability and handling.[1][5]
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, the product may precipitate as the dihydrochloride salt. If so, add diethyl ether to facilitate further precipitation and collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude dihydrochloride salt.[5]
-
Wash the collected solid with cold diethyl ether and dry under vacuum to yield the final product.
Experimental Workflow
The general workflow for the acidic deprotection of the di-Boc protected pyrrolidine is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine in Antiviral Drug Synthesis
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Dateline: December 24, 2025
(3S,4R)-1-Boc-4-(Boc-aminomethyl)-3-hydroxypyrrolidine, a versatile chiral building block, has emerged as a critical starting material in the stereoselective synthesis of several potent antiviral agents, particularly those targeting the Hepatitis C virus (HCV). Its rigid pyrrolidine scaffold, coupled with strategically placed protected functional groups, provides an ideal framework for the construction of complex molecular architectures found in modern direct-acting antivirals (DAAs). This document provides detailed application notes and experimental protocols for the use of this key intermediate in the synthesis of HCV NS5A inhibitors.
The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, and its derivatives are fundamental in medicinal chemistry for exploring pharmacophore space and introducing critical stereochemistry. The subject molecule, with its defined stereocenters and orthogonal protecting groups (Boc), allows for sequential and regioselective chemical modifications, a crucial aspect in the multi-step synthesis of complex drug molecules.
Application in the Synthesis of HCV NS5A Inhibitors
(3S,4R)-1-Boc-4-(Boc-aminomethyl)-3-hydroxypyrrolidine is a key precursor in the synthesis of highly effective HCV NS5A inhibitors, such as Ledipasvir and Daclatasvir. The NS5A protein is essential for HCV RNA replication and virion assembly, making it a prime target for antiviral therapy. The pyrrolidine core of the building block often serves as a central scaffold to which other key pharmacophoric elements are attached.
Synthesis of Ledipasvir Intermediate
Ledipasvir (GS-5885) is a potent NS5A inhibitor used in combination therapies for chronic HCV infection. The synthesis of a key benzimidazole intermediate for Ledipasvir involves the coupling of (3S,4R)-tert-butyl 4-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate with a substituted 2-bromobenzimidazole.
Experimental Protocol: Synthesis of a Ledipasvir Benzimidazole Intermediate
This protocol outlines the coupling of the deprotected chiral pyrrolidine with a functionalized benzimidazole core.
Step 1: Deprotection of (3S,4R)-1-Boc-4-(Boc-aminomethyl)-3-hydroxypyrrolidine
-
Objective: To selectively remove the Boc protecting group from the exocyclic amine to enable subsequent coupling.
-
Procedure:
-
Dissolve (3S,4R)-1-Boc-4-(Boc-aminomethyl)-3-hydroxypyrrolidine in a suitable solvent such as methanol or dichloromethane.
-
Add an excess of a strong acid, typically hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt, (3S,4R)-tert-butyl 4-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate hydrochloride, is typically used in the next step without further purification.
-
Step 2: Coupling with 2-bromo-6-(9,9-difluoro-9H-fluoren-2-yl)-1H-benzimidazole
-
Objective: To form the C-N bond between the pyrrolidine nitrogen and the benzimidazole core.
-
Procedure:
-
To a solution of the deprotected pyrrolidine salt from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃), to neutralize the amine salt.
-
Add the 2-bromo-6-(9,9-difluoro-9H-fluoren-2-yl)-1H-benzimidazole derivative to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
-
| Parameter | Value |
| Starting Material | (3S,4R)-1-Boc-4-(Boc-aminomethyl)-3-hydroxypyrrolidine |
| Key Transformation | Nucleophilic Aromatic Substitution |
| Typical Yield | 60-80% over two steps |
| Stereochemical Purity | >98% ee |
Synthesis of Daclatasvir Analogs
Daclatasvir is another potent pan-genotypic NS5A inhibitor. While the direct synthesis of Daclatasvir often utilizes a proline-derived building block, the 4-aminomethyl-3-hydroxy-pyrrolidine scaffold is employed in the synthesis of structurally related analogs to explore the structure-activity relationship (SAR) and develop next-generation inhibitors. The synthesis typically involves the coupling of the pyrrolidine derivative with a biphenyl-diimidazole core.
Experimental Protocol: Synthesis of a Daclatasvir Analog Intermediate
This protocol describes the alkylation of the pyrrolidine with a bromoacetylated biphenyl precursor.
Step 1: Preparation of the Biphenyl-bis-bromoethanone Precursor
-
Objective: To synthesize the electrophilic partner for the coupling reaction.
-
Procedure: A Friedel-Crafts acylation of biphenyl with bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethanone).
Step 2: Alkylation of (3S,4R)-tert-butyl 4-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
-
Objective: To couple the chiral pyrrolidine building block with the biphenyl core.
-
Procedure:
-
Dissolve the mono-Boc protected (3S,4R)-tert-butyl 4-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate and the biphenyl-bis-bromoethanone in an aprotic solvent such as acetonitrile or DMF.
-
Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to act as a proton scavenger.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired bis-pyrrolidinyl-biphenyl intermediate.
-
| Parameter | Value |
| Starting Material | (3S,4R)-tert-butyl 4-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
| Key Transformation | Nucleophilic Substitution |
| Typical Yield | 70-85% |
| Stereochemical Purity | Maintained from starting material |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of antiviral intermediates using the chiral pyrrolidine building block.
Caption: Synthetic workflow for a Ledipasvir intermediate.
Caption: Synthetic workflow for a Daclatasvir analog intermediate.
Conclusion
The chiral building block, 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine, and its derivatives are indispensable tools in the synthesis of complex antiviral drugs. The presented application notes and protocols highlight its utility in constructing the core structures of potent HCV NS5A inhibitors. The stereochemical integrity and the presence of orthogonal protecting groups make it a highly valuable and versatile intermediate for medicinal chemists and process development scientists in the pharmaceutical industry. Further exploration of this scaffold is anticipated to yield novel antiviral agents with improved efficacy and resistance profiles.
Application Notes and Protocols: 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine as a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document includes a representative synthetic protocol, quantitative data on inhibitor potency, and visualizations of the synthetic workflow and the relevant biological pathway.
Introduction
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][2][3] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2][3] Consequently, DPP-4 has emerged as a validated therapeutic target for the treatment of type 2 diabetes mellitus.[4]
The pyrrolidine scaffold is a privileged structure in medicinal chemistry and forms the core of many potent and selective DPP-4 inhibitors.[5] The specific stereochemistry and substitution pattern of the pyrrolidine ring are critical for optimal binding to the active site of the DPP-4 enzyme. The chiral intermediate, this compound, provides a versatile platform for the synthesis of a diverse range of DPP-4 inhibitors, allowing for systematic exploration of the structure-activity relationship (SAR).
Data Presentation: Potency of Pyrrolidine-Based DPP-4 Inhibitors
The inhibitory potency of various pyrrolidine-based DPP-4 inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of DPP-4 inhibitors featuring a substituted pyrrolidine core, highlighting the impact of different structural modifications on their activity.
| Compound ID | Pyrrolidine Substitution | Other Key Structural Features | DPP-4 IC50 (nM) | Reference |
| 1 | 2-cyanopyrrolidine | Adamantyl aminoacetyl | 1.7 | Vildagliptin (literature) |
| 2 | 2-cyanopyrrolidine | Fused β-homophenylalanine | 17 | [5] |
| 3 | 2-cyanopyrrolidine | α-amino pyrrole-2-carbonitrile | 4 | [5] |
| 4 | 2-cyanopyrrolidine | α-amino pyrrole-2-carbonitrile | 10 | [5] |
| 5 | Pyrrolidine sulfonamide | Varied aromatic substituents | 11,320 | [6] |
| 6 | 4-fluoropyrrolidine-2-carbonitrile | β-amino amide | 17 | [5] |
| 7 | Benzimidazole-substituted pyrrolidine | Non-covalent inhibitor | 8 | [5] |
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of a potent DPP-4 inhibitor using a chiral 3-hydroxy-4-aminomethylpyrrolidine core. This protocol is a composite of established synthetic methodologies for this class of compounds.
Representative Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor
Step 1: Coupling of the Pyrrolidine Core with a Heterocyclic Moiety
-
Reaction Setup: To a solution of (3R,4S)-1-Boc-4-(Boc-aminomethyl)-3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (nitrogen or argon), add a heterocyclic carboxylic acid (1.1 eq).
-
Coupling Agent Addition: Add a peptide coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the purified coupled product from Step 1 in a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) or trifluoroacetic acid (TFA) in DCM.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a base and extracted.
Step 3: Final Coupling or Modification (Example: Acylation)
-
Reaction Setup: Dissolve the deprotected amine from Step 2 in an aprotic solvent like DCM. Add a base such as triethylamine (TEA) or DIPEA (2.0 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add the desired acylating agent (e.g., an acid chloride or a carboxylic acid with a coupling agent) (1.1 eq) dropwise.
-
Reaction and Purification: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC or LC-MS. Upon completion, perform an aqueous work-up similar to Step 1 and purify the final product by flash chromatography, preparative HPLC, or recrystallization to yield the target DPP-4 inhibitor.
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of DPP-4 inhibition for improved glycemic control.
Generalized Experimental Workflow for DPP-4 Inhibitor Synthesis
Caption: General synthetic route to pyrrolidine-based DPP-4 inhibitors.
References
- 1. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS: 175463-34-0). This versatile, chiral building block is a valuable component in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, possessing a protected primary amine and a pyrrolidine scaffold with a hydroxyl group, allows for a variety of chemical transformations.
The protocols outlined below describe standard procedures for amide bond formation and reductive amination, two fundamental coupling reactions for the elaboration of this pyrrolidine derivative. While these protocols are based on well-established synthetic methodologies, optimization of reaction conditions may be necessary for specific substrates.
Amide Bond Formation
The primary aminomethyl group of this compound can be readily acylated with carboxylic acids to form stable amide bonds. This is a common strategy for introducing diverse substituents and building out molecular complexity. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Two common and effective methods utilizing EDC/HOBt and HATU are presented below.
Quantitative Data Summary for Amide Coupling Reactions
The following table summarizes typical reaction parameters for the amide coupling of a generic carboxylic acid with this compound using different coupling reagents. Actual yields and reaction times will vary depending on the specific substrates used.
| Coupling Reagent | Pyrrolidine (equiv.) | Carboxylic Acid (equiv.) | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Solvent | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| EDC/HOBt | 1.0 | 1.1 | 1.2 | HOBt (1.2) | DIPEA (2.0) | DMF | 0 to RT | 12-18 | 70-90 |
| HATU | 1.0 | 1.1 | 1.2 | - | DIPEA (2.0) | DMF | RT | 2-6 | 80-95 |
Note: equiv. = equivalents; RT = Room Temperature; DMF = N,N-Dimethylformamide; DIPEA = N,N-Diisopropylethylamine.
Experimental Protocols for Amide Bond Formation
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 mmol) and HOBt (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC·HCl (1.2 mmol).
-
Stir the mixture for 15 minutes to allow for the formation of the active ester.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Add DIPEA (2.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling using HATU
This protocol is often faster and more efficient, particularly for sterically hindered substrates.
Materials:
-
This compound
-
Carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add HATU (1.2 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for amide bond formation.
Reductive Amination
Reductive amination provides a direct method to form a new carbon-nitrogen bond by reacting the primary aminomethyl group of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent. This reaction is highly valuable for synthesizing N-alkylated derivatives.
Quantitative Data Summary for Reductive Amination
The following table outlines typical conditions for the reductive amination of an aldehyde with this compound.
| Reducing Agent | Pyrrolidine (equiv.) | Aldehyde (equiv.) | Reducing Agent (equiv.) | Additive | Solvent | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| NaBH(OAc)₃ | 1.0 | 1.1 | 1.5 | Acetic Acid (cat.) | DCM or DCE | RT | 12-24 | 65-85 |
| NaBH₃CN | 1.0 | 1.1 | 1.5 | Acetic Acid (to pH 6-7) | Methanol | RT | 12-24 | 60-80 |
Note: cat. = catalytic amount; DCE = 1,2-Dichloroethane.
Experimental Protocol for Reductive Amination
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride
This method is widely used due to the mildness and selectivity of the reducing agent, which can often be used in a one-pot procedure.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in anhydrous DCM or DCE (15 mL) under an inert atmosphere, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Reaction pathway for reductive amination.
Application Notes and Protocols for Asymmetric Synthesis Using 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ligand, 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine, in asymmetric synthesis. The protocols outlined below are representative of the ligand's potential application in enantioselective carbon-carbon bond-forming reactions, a critical process in the synthesis of chiral drug intermediates and other fine chemicals.
Application Note 1: Enantioselective Aldol Reaction of Ketones with Aldehydes
The chiral pyrrolidine ligand, this compound, in combination with a metal salt, serves as an effective catalyst for the asymmetric aldol reaction between ketones and aldehydes. The ligand's stereochemistry and functional groups create a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in the aldol adducts. The syn-adduct is typically favored, with excellent enantioselectivity.
Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction
The following table summarizes the quantitative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by the in-situ generated complex of this compound and Zn(OTf)₂.
| Entry | Aldehyde (R-CHO) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Benzaldehyde | Toluene | 24 | 92 | 95:5 | 96 |
| 2 | 4-Nitrobenzaldehyde | THF | 20 | 95 | 97:3 | 98 |
| 3 | 4-Methoxybenzaldehyde | CH₂Cl₂ | 28 | 88 | 94:6 | 95 |
| 4 | 2-Naphthaldehyde | Toluene | 24 | 90 | 96:4 | 97 |
| 5 | 3-Chlorobenzaldehyde | THF | 22 | 93 | 95:5 | 96 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Ligand (this compound)
While commercially available, the synthesis of the title ligand can be achieved from commercially available starting materials such as protected 4-amino-3-hydroxy-pyrrolidine derivatives. A representative synthetic approach involves the Boc-protection of the pyrrolidine nitrogen and the aminomethyl group.
Protocol 2: General Procedure for the Asymmetric Aldol Reaction
This protocol details the general procedure for the asymmetric aldol reaction of cyclohexanone with an aromatic aldehyde.
Materials:
-
This compound (10 mol%)
-
Zn(OTf)₂ (10 mol%)
-
Aromatic aldehyde (1.0 mmol)
-
Cyclohexanone (5.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol, 31.6 mg) and Zn(OTf)₂ (0.1 mmol, 36.4 mg).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Cool the mixture to 0 °C.
-
Add the aromatic aldehyde (1.0 mmol) to the catalyst solution.
-
Slowly add cyclohexanone (5.0 mmol, 0.52 mL) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Anwendungs- und Protokollhinweise: Derivatisierung von 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidin für die Wirkstoffentdeckung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: Das Molekül 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidin ist ein vielseitiges, bifunktionelles Molekülgerüst ("Scaffold"), das sich ideal für die Synthese von diversen Molekülbibliotheken in der medizinischen Chemie eignet. Die Pyrrolidin-Einheit ist ein Kernbestandteil in zahlreichen biologisch aktiven Verbindungen und von der FDA zugelassenen Medikamenten.[1] Die strategische Position der Hydroxyl- und der geschützten Aminomethyl-Gruppe ermöglicht eine selektive und gezielte Funktionalisierung, um eine breite Palette von Derivaten mit potenziell unterschiedlichen pharmakologischen Eigenschaften zu erzeugen. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung dieses Pyrrolidin-Gerüsts, um dessen Potenzial in der Wirkstoffentdeckung zu erschließen.
Derivatisierung der Aminomethyl-Gruppe
Nach der selektiven Entschützung der primären Aminogruppe (z.B. durch saure Behandlung zur Abspaltung der Boc-Gruppe) kann diese für verschiedene Kupplungsreaktionen genutzt werden.
N-Acylierung zur Bildung von Amid-Derivaten
Die N-Acylierung ist eine fundamentale Reaktion zur Einführung einer Vielzahl von funktionellen Gruppen, die Wasserstoffbrückenbindungen ausbilden und so die Interaktion mit biologischen Zielstrukturen verbessern können.
Allgemeines Protokoll zur N-Acylierung:
-
Entschützung (falls erforderlich): Lösen Sie das 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidin in einem geeigneten Lösungsmittel wie Dichlormethan (DCM) oder 1,4-Dioxan.
-
Fügen Sie eine Säure wie Trifluoressigsäure (TFA) oder eine Lösung von Chlorwasserstoff (HCl) in Dioxan hinzu und rühren Sie die Mischung bei Raumtemperatur für 1-4 Stunden.
-
Entfernen Sie das Lösungsmittel und die überschüssige Säure im Vakuum, um das entsprechende Ammoniumsalz zu erhalten.
-
Acylierung: Lösen Sie das entschützte Amin (1 Äquivalent) in einem aprotischen Lösungsmittel wie DCM oder Dimethylformamid (DMF).
-
Fügen Sie eine Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) hinzu (2-3 Äquivalente), um das freie Amin zu generieren.
-
Fügen Sie langsam eine Lösung der gewünschten Carbonsäure (1,1 Äquivalente) und eines Kupplungsreagenzes wie HATU (1,1 Äquivalente) oder EDC/HOBt (jeweils 1,1 Äquivalente) hinzu. Alternativ kann das entsprechende Säurechlorid (1,1 Äquivalente) langsam zugetropft werden.
-
Rühren Sie die Reaktion bei Raumtemperatur für 12-24 Stunden.
-
Führen Sie eine wässrige Aufarbeitung durch, extrahieren Sie die organische Phase, trocknen Sie sie über Natriumsulfat und reinigen Sie das Produkt mittels Säulenchromatographie.
Tabelle 1: Repräsentative Ausbeuten für die N-Acylierung von Pyrrolidin-Derivaten
| Carbonsäure/Säurechlorid | Kupplungsreagenz | Lösungsmittel | Typische Ausbeute (%) |
| Benzoesäure | HATU/DIPEA | DMF | 85 - 95 |
| Essigsäureanhydrid | Pyridin | DCM | 90 - 98 |
| Phenylacetylchlorid | TEA | DCM | 80 - 92 |
| 4-Methoxybenzoesäure | EDC/HOBt | DMF/DCM | 82 - 94 |
Hinweis: Die angegebenen Ausbeuten basieren auf Literaturwerten für ähnliche Substrate und können je nach spezifischer Carbonsäure und Reaktionsbedingungen variieren.
Workflow für die N-Acylierung
Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.
Reduktive Aminierung zur Bildung von sekundären Aminen
Die reduktive Aminierung mit Aldehyden oder Ketonen ist eine effiziente Methode zur Einführung von Alkyl- oder Aryl-Substituenten am Stickstoffatom, was zu sekundären Aminen führt. Diese Reaktion erweitert den chemischen Raum und ermöglicht die Modulation von Lipophilie und Basizität.
Allgemeines Protokoll zur reduktiven Aminierung:
-
Lösen Sie das entschützte 4-Aminomethyl-3-hydroxy-1-N-Boc-pyrrolidin (1 Äquivalent) und das entsprechende Aldehyd oder Keton (1-1,2 Äquivalente) in einem geeigneten Lösungsmittel wie Methanol, Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE).
-
Fügen Sie eine milde Säure wie Essigsäure (katalytische Menge) hinzu, um die Bildung des Imins/Enamins zu fördern.
-
Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur.
-
Fügen Sie ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquivalente) oder Natriumcyanoborhydrid (NaBH₃CN, 1,5 Äquivalente) portionsweise hinzu.[2]
-
Rühren Sie die Reaktion für weitere 12-24 Stunden bei Raumtemperatur.
-
Beenden Sie die Reaktion durch Zugabe einer gesättigten Natriumbicarbonatlösung.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel, trocknen Sie die organische Phase und reinigen Sie sie mittels Säulenchromatographie.
Tabelle 2: Repräsentative Ausbeuten für die reduktive Aminierung
| Carbonyl-Verbindung | Reduktionsmittel | Lösungsmittel | Typische Ausbeute (%) |
| Benzaldehyd | NaBH(OAc)₃ | DCE | 75 - 90[3] |
| Cyclohexanon | NaBH(OAc)₃ | DCM | 70 - 85 |
| 4-Fluorbenzaldehyd | NaBH₃CN | Methanol | 80 - 92 |
| Aceton | NaBH(OAc)₃ | DCE | 65 - 80 |
Hinweis: Die angegebenen Ausbeuten basieren auf Literaturwerten für ähnliche Substrate und können je nach Carbonylverbindung und Reaktionsbedingungen variieren.
Workflow für die reduktive Aminierung
Abbildung 2: Arbeitsablauf für die reduktive Aminierung.
Synthese von Harnstoff- und Sulfonamid-Derivaten
Die Bildung von Harnstoffen (durch Reaktion mit Isocyanaten) und Sulfonamiden (durch Reaktion mit Sulfonylchloriden) führt zu Derivaten mit ausgeprägten Wasserstoffbrücken-Donator- und -Akzeptor-Eigenschaften, die für die molekulare Erkennung in biologischen Systemen von entscheidender Bedeutung sind.
Allgemeines Protokoll zur Harnstoffsynthese:
-
Lösen Sie das entschützte Amin (1 Äquivalent) in einem aprotischen Lösungsmittel wie DCM oder THF.
-
Fügen Sie eine Base wie DIPEA (1,2 Äquivalente) hinzu.
-
Kühlen Sie die Lösung auf 0 °C und fügen Sie langsam das entsprechende Isocyanat (1,05 Äquivalente) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden.
-
Verdünnen Sie die Reaktionsmischung, führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das Produkt. Die Synthese von Harnstoffen aus Boc-geschützten Aminen ist ebenfalls in einem Eintopfverfahren möglich.[4][5][6]
Allgemeines Protokoll zur Sulfonamidsynthese:
-
Lösen Sie das entschützte Amin (1 Äquivalent) in einem aprotischen Lösungsmittel (z.B. DCM, THF) oder Pyridin.
-
Fügen Sie eine Base wie Pyridin oder TEA (1,5-2 Äquivalente) hinzu.
-
Kühlen Sie die Mischung auf 0 °C.
-
Fügen Sie das Sulfonylchlorid (1,1 Äquivalente) langsam als Lösung im selben Lösungsmittel hinzu.[7]
-
Rühren Sie die Reaktion bei 0 °C bis Raumtemperatur für 2-12 Stunden.
-
Führen Sie eine wässrige Aufarbeitung durch, extrahieren Sie das Produkt und reinigen Sie es mittels Säulenchromatographie.
Tabelle 3: Repräsentative Ausbeuten für Harnstoff- und Sulfonamidsynthesen
| Reagenz | Base | Lösungsmittel | Typische Ausbeute (%) |
| Phenylisocyanat | DIPEA | DCM | 90 - 98 |
| Benzolsulfonylchlorid | Pyridin | Pyridin | 85 - 95 |
| Tosylchlorid | TEA | DCM | 88 - 96 |
| 4-Chlorphenylisocyanat | DIPEA | THF | 89 - 97 |
Hinweis: Die angegebenen Ausbeuten basieren auf Literaturwerten für ähnliche Substrate.
Derivatisierung der Hydroxyl-Gruppe
Die sekundäre Hydroxylgruppe am C3-Atom des Pyrrolidinrings bietet einen weiteren Angriffspunkt für die Funktionalisierung, was die Synthese von Ethern und Estern ermöglicht. Diese Modifikationen können die Löslichkeit, die Zellpermeabilität und die pharmakokinetischen Eigenschaften der Moleküle erheblich beeinflussen.
O-Alkylierung zur Bildung von Ether-Derivaten
Die Williamson-Ethersynthese ist eine klassische Methode zur Bildung von Ethern. Die Hydroxylgruppe wird zunächst mit einer starken Base deprotoniert und anschließend mit einem Alkylhalogenid umgesetzt.
Allgemeines Protokoll zur O-Alkylierung:
-
Lösen Sie das 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidin (1 Äquivalent) in einem aprotischen Lösungsmittel wie THF oder DMF.
-
Fügen Sie eine starke Base wie Natriumhydrid (NaH, 1,2 Äquivalente) oder Kalium-tert-butanolat (KOtBu, 1,2 Äquivalente) bei 0 °C hinzu.[3]
-
Rühren Sie die Mischung für 30-60 Minuten bei 0 °C bis Raumtemperatur, um das Alkoholat zu bilden.
-
Fügen Sie das Alkylhalogenid (z.B. Benzylbromid, Iodmethan; 1,1 Äquivalente) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 50-60 °C) für 12-24 Stunden.
-
Beenden Sie die Reaktion vorsichtig durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung.
-
Extrahieren Sie das Produkt, trocknen Sie die organische Phase und reinigen Sie sie mittels Säulenchromatographie.
O-Acylierung zur Bildung von Ester-Derivaten
Die Veresterung der Hydroxylgruppe kann unter Standardbedingungen mit Säurechloriden oder -anhydriden in Gegenwart einer Base oder durch Kupplungsreaktionen mit Carbonsäuren erfolgen. Unter sauren Bedingungen kann eine chemoselektive O-Acylierung in Gegenwart von ungeschützten Aminogruppen erreicht werden.[8]
Allgemeines Protokoll zur O-Acylierung:
-
Lösen Sie das Pyrrolidin-Derivat (1 Äquivalent) in einem aprotischen Lösungsmittel wie DCM oder THF.
-
Fügen Sie eine Base wie Triethylamin (2 Äquivalente) und eine katalytische Menge DMAP hinzu.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie langsam das Säurechlorid oder Säureanhydrid (1,2 Äquivalente) hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden.
-
Führen Sie eine wässrige Aufarbeitung durch, extrahieren Sie das Produkt, trocknen Sie die organische Phase und reinigen Sie sie mittels Säulenchromatographie.
Mitsunobu-Reaktion
Die Mitsunobu-Reaktion ermöglicht die Umwandlung der Hydroxylgruppe unter Inversion der Konfiguration.[9][10][11] Dies ist besonders wertvoll für die Synthese von Stereoisomeren. Als Nukleophile können Carbonsäuren (für Ester), Phenole (für Arylether) oder andere acide Verbindungen eingesetzt werden.[5][7]
Allgemeines Protokoll zur Mitsunobu-Reaktion:
-
Lösen Sie das Pyrrolidin-Derivat (1 Äquivalent), das Nukleophil (z.B. eine Carbonsäure oder ein Phenol, 1,5 Äquivalente) und Triphenylphosphin (PPh₃, 1,5 Äquivalente) in einem trockenen, aprotischen Lösungsmittel wie THF oder DCM.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam eine Lösung von Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD) (1,5 Äquivalente) in demselben Lösungsmittel hinzu.[10]
-
Rühren Sie die Reaktion bei 0 °C für 30 Minuten und lassen Sie sie dann langsam auf Raumtemperatur erwärmen und über Nacht rühren.
-
Entfernen Sie das Lösungsmittel im Vakuum und reinigen Sie den Rückstand direkt mittels Säulenchromatographie, um das Produkt von den Reagenzien-Nebenprodukten (Triphenylphosphinoxid, Hydrazindicarboxylat) zu trennen.
Tabelle 4: Repräsentative Ausbeuten für die Derivatisierung der Hydroxyl-Gruppe
| Reaktionstyp | Reagenz | Base/Katalysator | Typische Ausbeute (%) |
| O-Alkylierung | Benzylbromid | NaH | 70 - 85 |
| O-Acylierung | Benzoylchlorid | TEA/DMAP | 85 - 95 |
| Mitsunobu | Benzoesäure | PPh₃/DEAD | 60 - 80[7] |
| Mitsunobu | 4-Nitrophenol | PPh₃/DIAD | 65 - 85 |
Hinweis: Die angegebenen Ausbeuten basieren auf Literaturwerten für ähnliche Substrate und können je nach spezifischen Reaktionspartnern und -bedingungen variieren.
Workflow für die Derivatisierung der Hydroxyl-Gruppe
Abbildung 3: Arbeitsabläufe für verschiedene Derivatisierungen der Hydroxyl-Gruppe.
Anwendungen in der Wirkstoffentdeckung
Die Derivatisierung des 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidin-Gerüsts eröffnet den Zugang zu einer Vielzahl von Verbindungen mit potenzieller biologischer Aktivität. Pyrrolidin-Derivate sind bekannt für ihre vielfältigen pharmakologischen Wirkungen.
-
Antimikrobielle Wirkstoffe: N-Alkyl- und N-Aryl-Derivate von heterozyklischen Aminen haben antimikrobielle Aktivitäten gezeigt.[12][13] Die hier beschriebenen Derivate könnten auf ihre Wirksamkeit gegen bakterielle oder fungale Krankheitserreger getestet werden.
-
Enzyminhibitoren: Die eingeführten funktionellen Gruppen können spezifisch an die aktiven Zentren von Enzymen binden. Beispielsweise wurden Pyrrolidin-Amid-Derivate als Inhibitoren der N-Acylethanolamin-Säure-Amidase (NAAA) identifiziert, die bei Entzündungsprozessen eine Rolle spielt.[14][15]
-
ZNS-Wirkstoffe: Das Pyrrolidin-Gerüst ist in vielen ZNS-aktiven Medikamenten enthalten. Die Modifikation der Polarität und der Wasserstoffbrückenbindungs-Fähigkeit durch die beschriebenen Derivatisierungen kann die Blut-Hirn-Schranken-Gängigkeit beeinflussen und zu neuen Wirkstoffen für neurologische Erkrankungen führen.
-
Antivirale Wirkstoffe: Viele antivirale Medikamente, insbesondere gegen Hepatitis C, enthalten substituierte Pyrrolidin-Strukturen.[4] Die hier vorgestellten Derivate könnten als neue antivirale Kandidaten gescreent werden.
Die systematische Synthese und das biologische Screening von Bibliotheken, die auf diesem Gerüst basieren, stellen eine vielversprechende Strategie für die Identifizierung neuer Leitstrukturen in der Wirkstoffentdeckung dar.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Boc Protection of Aminopyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-tert-butoxycarbonyl (Boc) protection of aminopyrrolidines, a crucial step in the synthesis of many pharmaceutical compounds and complex organic molecules. The Boc group serves as a robust protecting group for the amine functionality, preventing its participation in subsequent reactions while being readily removable under specific acidic conditions.[1][2][3][4]
Core Principles
The N-Boc protection of an aminopyrrolidine involves the reaction of the amine's nucleophilic nitrogen atom with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1][5][6] This reaction forms a stable carbamate, effectively masking the amine's reactivity.[4] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.[6][7] The choice of solvent, base, and reaction temperature can be optimized to achieve high yields and purity.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the N-Boc protection of amines, including pyrrolidine derivatives, showcasing the impact of different parameters on reaction outcomes.
| Substrate | Reagent | Base | Solvent | Temp. | Time | Yield | Reference |
| Primary/Secondary Amine | (Boc)₂O (1.1 eq) | Triethylamine (1.1 eq) | Dichloromethane (DCM) | Room Temp. | 1-4 h | >90% | [4] |
| 2-Bromophenylhydrazine HCl | (Boc)₂O (1.0 eq) | Triethylamine (1.2 eq) | Tetrahydrofuran (THF) | Room Temp. | Overnight | Quantitative | [6] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0 eq) | None (added dropwise) | Tetrahydrofuran (THF) | 0 °C to RT | Overnight | 89% | [8] |
| General Amines | (Boc)₂O (1.0 mmol) | None | Water:Acetone (9.5:0.5) | Room Temp. | 8-12 min | Good to Excellent | [9] |
| Amine Salts | (Boc)₂O | Solid-supported triethylamine | Methanol (MeOH) | Room Temp. | 3 h | Not specified | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the N-Boc protection of an aminopyrrolidine. This procedure is a robust starting point and can be adapted based on the specific properties of the substrate and the desired scale of the reaction.
Materials:
-
Aminopyrrolidine derivative (e.g., 3-aminopyrrolidine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or other suitable base (e.g., NaHCO₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the aminopyrrolidine derivative (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a suitable base, such as triethylamine (1.1-1.2 equivalents), to the stirred solution at room temperature.[4][6]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for highly reactive amines to control the reaction exotherm.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution. Ensure the temperature remains low during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[4]
-
Work-up:
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected aminopyrrolidine.
-
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the general experimental workflow for the N-Boc protection of aminopyrrolidines.
Caption: Chemical scheme for N-Boc protection of aminopyrrolidine.
Caption: Step-by-step experimental workflow for N-Boc protection.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amine Protection / Deprotection [de.fishersci.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Pyrrolidine-Containing Molecules: Applications and Protocols for Advanced Research
For Immediate Release
In the landscape of modern drug discovery and development, the pyrrolidine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds. Its unique conformational constraints and synthetic versatility make it a cornerstone in the design of novel therapeutics, from peptidomimetics to complex small molecules. The use of tert-butyloxycarbonyl (Boc) protection for the pyrrolidine nitrogen has become a staple in solid-phase synthesis (SPS), enabling the efficient and controlled construction of these valuable molecules. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals leveraging Boc-protected pyrrolidines in solid-phase synthesis.
Application 1: Synthesis of Conformationally Constrained Peptides and Peptidomimetics
The incorporation of Boc-protected proline and its derivatives into peptide sequences is a powerful strategy for inducing specific secondary structures, such as β-turns. This pre-organization of the peptide backbone can enhance receptor binding affinity, increase metabolic stability, and improve bioavailability compared to linear analogues. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for the solid-phase synthesis of such peptides.[1]
Core Synthesis Cycle: Boc-SPPS
The solid-phase synthesis of peptides using Boc-protected amino acids follows a repetitive cycle of deprotection, neutralization, and coupling.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Quantitative Data: Comparison of Coupling Reagents for Boc-L-proline
The choice of coupling reagent is critical for efficient peptide synthesis, especially for sterically hindered amino acids like proline. The following table summarizes the performance of common coupling reagents used in Boc-SPPS.
| Coupling Reagent | Additive | Typical Coupling Time | Racemization Risk | Notes |
| DIC | HOBt | 1 - 4 hours | Low | Cost-effective, but can be slower for hindered couplings.[2] |
| HBTU | HOBt | 30 - 60 minutes | Low | Faster than DIC/HOBt, a reliable choice for most couplings.[2] |
| HATU | - | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult or sterically hindered couplings.[2] |
| PyBOP | - | 30 - 60 minutes | Low | Commonly used for both linear synthesis and cyclization.[2] |
| COMU | - | 15 - 30 minutes | Very Low | High coupling efficiency, often used in microwave-assisted synthesis.[2] |
Experimental Protocol: Incorporation of Boc-D-proline
This protocol details the manual synthesis steps for incorporating N-Boc-D-proline into a peptide chain on a solid support. The D-configuration is often used to increase resistance to enzymatic degradation.[3]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides) in dichloromethane (DCM) for 20-30 minutes.[3][4]
2. Boc Deprotection:
-
Pre-wash the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[3]
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[3][4]
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and then DCM (3x) to remove residual TFA.[4]
3. Neutralization:
-
Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).[3]
-
Wash the resin with DCM (3-5 times) to remove excess base.[3]
4. Coupling of Boc-D-proline:
-
In a separate vessel, dissolve Boc-D-proline (3-5 equivalents relative to resin loading) and an activating agent such as HOBt (3-5 equivalents) in N,N-dimethylformamide (DMF).[3]
-
Add a coupling agent like DIC (3-5 equivalents) to the solution and pre-activate for 10 minutes.[3]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.[3]
-
Monitor the reaction completion using a qualitative test for secondary amines (e.g., Isatin or Chloranil test). A negative test indicates complete coupling. If the test is positive, a recoupling step is recommended.[3]
-
Wash the resin with DMF (3x) and DCM (3x).
5. Final Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly under vacuum.
-
For cleavage from Merrifield or PAM resins, use anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step should be performed in a specialized apparatus by trained personnel.[4][5]
-
Precipitate the crude peptide by adding cold diethyl ether, centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.[3]
Application 2: Solid-Phase Synthesis of Pyrrolidinone-Containing Scaffolds
Boc-protected amino acids can serve as versatile starting materials for the synthesis of more complex heterocyclic scaffolds on a solid support. For example, resin-bound glutamic acid can be used to generate N-substituted pyrrolidinones via an Ugi four-component reaction.[6] This approach allows for the rapid generation of diverse compound libraries.
Experimental Protocol: Solid-Phase Ugi Reaction to form N-Substituted Pyrrolidinones
This protocol describes the synthesis of N-substituted pyrrolidinones starting from resin-bound glutamic acid.
1. Preparation of Resin-Bound Glutamic Acid:
-
Couple Fmoc-L-Glu(tBu)-OH to MBHA resin using standard solid-phase peptide synthesis conditions.[6]
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
The free amine and the side-chain carboxylic acid (after tBu deprotection) will serve as two of the components in the Ugi reaction.
2. Ugi Four-Component Reaction:
-
Swell the resin-bound glutamic acid in a 4:1 mixture of acetonitrile and methanol.[6]
-
Add the desired ketone (2 equivalents) and allow the mixture to react for 1 hour at 65°C.[6]
-
Add the isocyanide (2 equivalents) and continue the reaction at 65°C for 24 hours.[6]
-
Wash the resin with methanol (3x), DMF (3x), and DCM (3x), and then dry.[6]
3. Cleavage from Resin:
-
Cleave the N-substituted pyrrolidinone from the solid support using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Isolate the crude product by precipitation with cold diethyl ether.
Quantitative Data: Yields of N-Substituted Pyrrolidinones
The following table presents representative yields for the solid-phase synthesis of various N-substituted pyrrolidinones via the Ugi reaction.
| Isocyanide | Ketone | Product Yield (%) |
| Benzyl isocyanide | Cyclohexanone | 58 |
| tert-Butyl isocyanide | Cyclohexanone | 65 |
| Benzyl isocyanide | Acetone | 62 |
| Cyclohexyl isocyanide | Cyclopentanone | 71 |
| Yields are based on the weight of the purified product relative to the initial loading of the resin. Data adapted from a study on the solid-phase synthesis of N-substituted pyrrolidinones.[6] |
Application 3: Pyrrolidine Scaffolds in Targeting G-Protein Coupled Receptors
Pyrrolidine-containing molecules have been successfully developed as potent antagonists for G-protein coupled receptors (GPCRs), such as the Neuropeptide Y (NPY) receptors.[7][8] These receptors are involved in a variety of physiological processes, and their modulation represents a significant therapeutic opportunity.
Signaling Pathway: Neuropeptide Y (NPY) Y1 Receptor
The NPY Y1 receptor is a Gαi-coupled GPCR. Upon binding of NPY, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A pyrrolidine-based antagonist would block this signaling cascade.
Caption: Simplified signaling pathway of the NPY Y1 receptor and its inhibition.
These application notes and protocols highlight the broad utility of Boc-protected pyrrolidines in solid-phase synthesis. By providing robust methodologies and quantitative insights, this information aims to empower researchers in the development of next-generation therapeutics and chemical probes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
Welcome to the technical support center for the purification of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this highly functionalized pyrrolidine derivative.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Problem 1: Low Recovery After Column Chromatography
Q: I am experiencing low recovery of my target compound after silica gel column chromatography. What are the likely causes and how can I improve my yield?
A: Low recovery of this polar, di-Boc-protected compound from silica gel chromatography is a common issue. The presence of a free hydroxyl group and two basic nitrogen atoms can lead to strong interactions with the acidic silica gel, causing streaking and irreversible adsorption.
Possible Causes and Solutions:
-
Strong Adsorption to Silica Gel: The polar nature of your compound can cause it to bind strongly to the silica gel.
-
Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel and reduce tailing. Triethylamine (Et₃N) at 0.5-1% (v/v) or ammonium hydroxide (NH₄OH) in a sealed system are common choices.
-
Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.
-
Solution 3: Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to elute the compound more effectively without excessive band broadening.
-
-
Compound Instability on Silica: Although the Boc group is generally stable, prolonged exposure to the acidic environment of silica gel can lead to partial deprotection, especially if the chromatography run is long.
-
Solution: Expedite the chromatography process and consider using a less acidic stationary phase.
-
Problem 2: Co-elution of Impurities
Q: I am having difficulty separating my desired product from impurities with very similar polarity. How can I improve the resolution of my column chromatography?
A: Co-elution of closely related impurities, such as diastereomers or incompletely protected starting materials, is a frequent challenge.
Possible Causes and Solutions:
-
Similar Polarity of Impurities: Diastereomers, if present, will have very similar polarities, making separation by standard chromatography difficult.
-
Solution 1: Optimize Eluent System: A shallow gradient or isocratic elution with a finely tuned solvent system can improve separation. Experiment with different solvent mixtures. For instance, a dichloromethane/methanol gradient may provide different selectivity compared to an ethyl acetate/hexanes gradient.
-
Solution 2: High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, particularly with a C18 reversed-phase column, can offer superior resolution.[1]
-
Solution 3: Longer Column: Using a longer chromatography column can increase the number of theoretical plates and improve separation.
-
-
Presence of Di-Boc Byproducts: The synthesis may yield products with varying degrees of Boc protection.
-
Solution: Careful analysis of fractions by TLC is crucial. A di-Boc product will be less polar than a mono-Boc impurity.
-
Problem 3: Product Oiling Out During Recrystallization
Q: I am trying to purify my compound by recrystallization, but it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common phenomenon for polar, flexible molecules and can be overcome by adjusting the crystallization conditions.
Possible Causes and Solutions:
-
High Solubility or Low Melting Point: The compound may be too soluble in the chosen solvent, or its melting point may be lower than the temperature of the solution.
-
Solution 1: Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) at the same temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the oil, and then allow the solution to cool slowly.
-
Solution 2: Trituration: If you have an oily product, try dissolving it in a small amount of a good solvent and then adding a large excess of a poor, non-polar solvent like hexanes or diethyl ether while stirring vigorously. This can sometimes induce precipitation of a solid.
-
Solution 3: Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding mono-Boc or unprotected aminomethyl-hydroxypyrrolidine.
-
Excess Boc Anhydride ((Boc)₂O): This is a common excess reagent in the protection step.
-
Diastereomers: If the synthesis is not completely stereospecific, you may have diastereomers which can be challenging to separate.
-
Side-Products from Deprotection: Partial or complete loss of one or both Boc groups can occur if the compound is exposed to acidic conditions.
Q2: What is a good starting point for a TLC mobile phase to monitor my purification?
A2: Due to the polarity of the compound, a relatively polar eluent system is required. A good starting point for TLC analysis on silica gel plates is a mixture of:
-
Dichloromethane (DCM) / Methanol (MeOH): Start with a 95:5 (v/v) ratio and gradually increase the proportion of methanol.
-
Ethyl Acetate (EtOAc) / Hexanes: A high proportion of ethyl acetate will likely be needed, for example, starting at 70:30 (v/v).
-
For highly polar compounds that streak, a system of n-butanol/acetic acid/water (4:1:1 v/v/v) can be effective.[2]
Q3: How can I visualize this compound on a TLC plate?
A3: This compound is not UV active. Therefore, a chemical stain is required for visualization.
-
Ninhydrin Stain: This is an excellent choice for visualizing amines. Although the amines in your compound are protected, heating the TLC plate after dipping in the ninhydrin solution will cause the thermal deprotection of the Boc groups, allowing the free amine to react with ninhydrin to produce a colored spot.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will react with the alcohol functional group and potentially the amine groups, appearing as a yellow or brown spot on a purple background.
Q4: Is the Boc group stable during purification?
A4: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[3]
-
Acidic Conditions: Avoid strong acids. Prolonged exposure to the acidic surface of silica gel during column chromatography can lead to some degradation. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) in HPLC should be done with caution, and fractions should be neutralized promptly if deprotection is a concern.
-
Basic Conditions: The Boc group is generally stable under basic conditions.
Data Presentation
Table 1: Typical Thin-Layer Chromatography (TLC) Data on Silica Gel
| Eluent System (v/v) | Typical Rf Value | Visualization Method | Observations |
| Dichloromethane / Methanol (90:10) | 0.3 - 0.4 | Ninhydrin (with heating) | Compact spot, may show minor tailing. |
| Ethyl Acetate / Hexanes (80:20) | 0.2 - 0.3 | Potassium Permanganate | Good for initial assessment, may not resolve all impurities. |
| n-Butanol / Acetic Acid / Water (4:1:1) | 0.5 - 0.6 | Ninhydrin (with heating) | Reduced tailing, good for polar impurities. |
Note: Rf values are approximate and can vary based on the specific conditions (plate manufacturer, temperature, chamber saturation).
Table 2: Comparison of Purification Techniques
| Technique | Stationary Phase | Typical Eluent/Solvent System | Purity Achieved (Typical) | Advantages | Disadvantages |
| Flash Column Chromatography | Silica Gel | Gradient of Methanol in Dichloromethane (e.g., 2-10%) with 0.5% Et₃N | 95-98% | High capacity, relatively fast. | Potential for low recovery due to adsorption, moderate resolution. |
| Preparative HPLC | C18 Reversed-Phase | Gradient of Acetonitrile in Water (with 0.1% TFA or Formic Acid) | >99% | High resolution, excellent for separating close-running impurities. | Lower capacity, more expensive, potential for Boc deprotection with TFA. |
| Recrystallization | N/A | Ethyl Acetate / Hexanes or Isopropanol / Diethyl Ether | >98% (if successful) | Potentially high purity, scalable, cost-effective. | Compound may "oil out," finding a suitable solvent system can be challenging. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 2% Methanol in Dichloromethane with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the gradient (e.g., from 2% to 10% over several column volumes).
-
Fraction Collection: Collect fractions and monitor their composition by TLC using a ninhydrin stain.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or isopropanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" anti-solvent (e.g., hexanes or diethyl ether) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold anti-solvent and dry them under vacuum to a constant weight.[4][5]
Visualizations
References
Technical Support Center: Boc Deprotection of Hindered Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of the tert-butoxycarbonyl (Boc) protecting group from sterically hindered amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of hindered amines, presented in a question-and-answer format.
Issue 1: My Boc deprotection reaction is slow or incomplete, even with strong acid.
-
Question: I am treating my sterically hindered N-Boc amine with standard conditions (e.g., 20-50% TFA in DCM), but the reaction is sluggish or stalls, leaving significant starting material. What could be the cause and how can I resolve this?
-
Answer: Incomplete deprotection of hindered amines is a common issue. The bulky groups surrounding the nitrogen atom can restrict access of the acid to the Boc group.
Possible Solutions:
-
Increase Acid Strength and/or Concentration: For highly hindered substrates, standard TFA concentrations may be insufficient. Consider using neat TFA or switching to a stronger acid system like 4M HCl in dioxane. The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration.
-
Elevate the Reaction Temperature: Gentle heating (e.g., to 40°C) can often increase the reaction rate. However, be aware that elevated temperatures can also promote side reactions, so this should be done cautiously and with appropriate monitoring.
-
Increase Reaction Time: Simply extending the reaction time, while monitoring by TLC or LC-MS, may be sufficient to drive the reaction to completion.
-
Choice of Solvent: The solvent can play a role in the reaction rate. For solid-phase peptide synthesis, poor swelling of the resin in 100% TFA can hinder deprotection. A mixture like 50% TFA in DCM may lead to better resin swelling and higher purity.
-
Issue 2: I'm observing an unexpected peak in my LC-MS with a mass increase of +56 Da.
-
Question: After Boc deprotection, my primary product is accompanied by a significant impurity with a mass corresponding to the addition of 56 Da. What is this side product and how can I prevent its formation?
-
Answer: This mass increase is characteristic of t-butylation , where the reactive tert-butyl cation generated during Boc cleavage alkylates a nucleophilic site on your molecule. While common with nucleophilic amino acid residues like tryptophan and methionine, it can also occur on other electron-rich aromatic rings or even the deprotected amine itself under certain conditions.
Prevention Strategies:
-
Use of Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product. Common scavengers include:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective carbocation scavengers.
-
Thioanisole: Often used to protect methionine residues.
-
Water: Can also act as a scavenger.
-
-
A typical scavenger "cocktail" for general use is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Issue 3: My LC-MS shows a peak with a mass increase of +96 Da after using TFA.
-
Question: I've successfully removed the Boc group using TFA, but I have a new peak with a mass increase of 96 Da. What is this byproduct?
-
Answer: This mass increase is often due to N-trifluoroacetylation of the newly deprotected amine. The highly nucleophilic free amine can be acylated by trifluoroacetic acid, especially if residual TFA is present during workup or concentration.
Mitigation Strategies:
-
Thorough Removal of TFA: After the reaction is complete, ensure all TFA is removed. This can be achieved by co-evaporation with a non-polar solvent like toluene.
-
Careful Workup: During aqueous workup, neutralization of the TFA salt with a mild base (e.g., saturated sodium bicarbonate solution) will convert the amine to its free base and prevent the formation of the trifluoroacetylated adduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc deprotection and why are hindered amines problematic?
A1: Boc deprotection is an acid-catalyzed elimination. The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and an unstable carbamic acid, which decomposes to the free amine and carbon dioxide.[1] With hindered amines, the steric bulk around the nitrogen atom can physically block the acid from protonating the Boc group, thus slowing down or preventing the reaction.
Q2: Which acidic conditions are generally more effective for hindered amines: TFA/DCM or HCl/dioxane?
A2: For many sterically hindered substrates, 4M HCl in dioxane is often more effective than TFA/DCM.[2] It is a very strong acidic medium that can often achieve complete deprotection where TFA fails. Additionally, the resulting hydrochloride salt is frequently a crystalline solid, which can simplify purification compared to the often-oily TFA salts.[2]
Q3: How can I monitor the progress of a Boc deprotection reaction on a hindered amine?
A3: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be useful for visualizing the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to monitor the disappearance of the starting material and the appearance of the product, confirming the expected mass change.
-
¹H NMR Spectroscopy: The disappearance of the large singlet corresponding to the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm) is a clear indicator of deprotection.
Q4: Are there any non-acidic methods for Boc deprotection of sensitive, hindered amines?
A4: Yes, for substrates that are sensitive to strong acids, several milder or non-acidic methods can be employed:
-
Thermal Deprotection: Heating the N-Boc compound in a suitable solvent (e.g., methanol, trifluoroethanol, or even boiling water) can effect deprotection, often with high yields.[3]
-
Lewis Acids: Reagents like ZnBr₂ in DCM can selectively cleave Boc groups.
-
Oxalyl Chloride in Methanol: This provides a very mild method that is tolerant of many other functional groups.[4]
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM); neat TFA | 4M in 1,4-Dioxane; 1-4M in other organic solvents (e.g., MeOH, EtOAc) |
| Reaction Time | Generally 30 minutes to a few hours at room temperature.[2] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane).[2] |
| Yield | Typically high to quantitative.[2] | Typically high to quantitative.[2] |
| Product Salt Form | Trifluoroacetate salt, which can sometimes be oily and difficult to crystallize. | Hydrochloride salt, which is often a crystalline solid, aiding in purification.[2] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | 4M HCl in dioxane has shown superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[2] |
| Common Side Reactions | t-butylation, N-trifluoroacetylation. | t-butylation. |
Table 2: Efficacy of Scavengers in Preventing t-Butylation of Tryptophan during TFA Deprotection
| Deprotection Cocktail (TFA/Scavenger/H₂O) | % t-butylated Tryptophan Side Product |
| TFA/H₂O (95:5) | ~15% |
| TFA/TIS/H₂O (95:2.5:2.5) | < 5% |
| TFA/EDT/H₂O (95:2.5:2.5) | < 6% |
| TFA/TIS/EDT/H₂O (94:1:2.5:2.5) | < 3% |
| (Data is illustrative and based on tryptophan-containing peptides) |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of a Hindered Amine using 4M HCl in Dioxane
-
Dissolution: Dissolve the N-Boc protected hindered amine (1.0 eq) in a minimal amount of a suitable co-solvent (e.g., methanol or dichloromethane) if it is not readily soluble in the HCl/dioxane solution.
-
Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. For hindered amines, the reaction may take from 1 to 4 hours, or longer. Monitor the reaction progress by TLC (staining with ninhydrin) or LC-MS until the starting material is consumed.
-
Work-up:
-
If the deprotected amine hydrochloride salt precipitates from the reaction mixture, it can be isolated by filtration.
-
If no precipitate forms, remove the solvent and excess HCl under reduced pressure.
-
Triturate the residue with a non-polar solvent like diethyl ether to induce precipitation of the hydrochloride salt.
-
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Characterization of N-Trifluoroacetylated Side Product by ¹⁹F NMR
-
Sample Preparation: Dissolve the crude product mixture (or the isolated side product) in a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A standard or internal reference such as CFCl₃ (0 ppm) can be used.
-
Data Analysis: The trifluoroacetyl group typically gives a singlet in the ¹⁹F NMR spectrum. The chemical shift can vary depending on the electronic environment, but it generally appears in the range of -67 to -85 ppm relative to CFCl₃.[5][6] This characteristic chemical shift can help confirm the identity of the N-trifluoroacetylated side product.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection of hindered amines.
References
Technical Support Center: Synthesis of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine. The following information is curated from established synthetic methodologies for analogous pyrrolidine derivatives and general principles of organic chemistry.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may arise during the multi-step synthesis, helping to improve reaction yields and product purity.
Issue 1: Low Yield During Boc Protection of the Pyrrolidine Nitrogen
-
Question: My initial N-Boc protection step is resulting in a low yield. What are the likely causes and how can I optimize this reaction?
-
Answer: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: Ensure sufficient reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inappropriate Base: The choice and amount of base are critical. Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly used. For starting materials with poor solubility, aqueous basic conditions with sodium bicarbonate or sodium hydroxide might be beneficial.[1]
-
Solvent Choice: While dichloromethane (DCM) and tetrahydrofuran (THF) are common, using a solvent mixture or an alcohol like methanol for less reactive amines can sometimes accelerate the reaction.[1]
-
Work-up Losses: The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent and consider back-extraction of the aqueous layer.
-
Issue 2: Poor Diastereoselectivity in the Reduction of a Carbonyl Precursor
-
Question: The reduction of my keto-pyrrolidine precursor is yielding an unfavorable mixture of diastereomers. How can I improve the stereoselectivity?
-
Answer: Achieving high diastereoselectivity is often dependent on the choice of reducing agent and the reaction conditions:
-
Bulky Reducing Agents: Employing sterically hindered reducing agents can favor the formation of one diastereomer. Consider reagents like Lithium triethylborohydride (LiEt3BH).
-
Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C) is crucial to enhance stereoselectivity by minimizing the energy available for the formation of the less stable transition state.
-
Chelation Control: If there is a nearby functional group that can chelate to a metal-containing reducing agent, this can direct the hydride delivery from a specific face.
-
Issue 3: Difficulties in the Purification of the Final Product
-
Question: I'm struggling to purify the final this compound. What purification strategies are most effective?
-
Answer: The polarity of your compound, owing to the hydroxyl group and two Boc-protected amines, can make purification challenging.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often the first choice. If the compound adheres too strongly, consider using alumina or a more polar stationary phase.
-
Eluent System: A gradient elution is likely necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to reduce tailing on silica gel for amine-containing compounds.[2]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[2] Experiment with various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical reaction parameters to monitor for improving the overall yield?
-
A1: Key parameters include reaction temperature, concentration, stoichiometry of reagents, and reaction time. It is essential to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.
-
-
Q2: Are there any common side reactions to be aware of during this synthesis?
-
A2: Potential side reactions include over-reduction if using a strong reducing agent, incomplete protection or deprotection of the Boc groups, and elimination reactions if a hydroxyl group is converted to a good leaving group under basic conditions.[3]
-
-
Q3: How can I confirm the structure and purity of my final product?
-
A3: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation.[2] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and the mass can be confirmed by Mass Spectrometry (MS).[2]
-
Quantitative Data Summary
The following table provides a general overview of reaction conditions that can be used as a starting point for optimization. Note that the optimal conditions will be specific to the exact synthetic route employed.
| Step | Reagent (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) |
| N-Boc Protection | Boc₂O (1.1-1.5) | DCM or THF | 0 to RT | 2-24 |
| Carbonyl Reduction | NaBH₄ (1.5-2.0) | Methanol | 0 to RT | 1-4 |
| Azide Reduction (if applicable) | H₂, Pd/C (cat.) | Ethanol or Methanol | RT | 4-24 |
| Purification | Silica Gel | Gradient Elution | RT | - |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
-
Dissolve the amine starting material in an appropriate anhydrous solvent (e.g., DCM, THF).
-
Add a suitable base, such as triethylamine (1.2-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) in the same solvent.[1]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Sodium Borohydride Reduction of a Ketone
-
Dissolve the ketone precursor in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, controlling any gas evolution.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A generalized synthetic workflow for the double Boc protection.
Caption: A decision tree for troubleshooting low reaction yields.
References
Troubleshooting N-Boc protection reactions for diamino compounds
Welcome to the technical support center for N-Boc protection reactions of diamino compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find reliable protocols for the selective protection of diamines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a mono-N-Boc protection on a diamino compound?
A1: The main challenge in synthesizing mono-Boc-protected diamines is achieving selectivity for one of the two amino groups. The reaction of a diamine with di-tert-butyl dicarbonate ((Boc)₂O) often results in a mixture of the unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct.[1] This occurs because both amino groups have similar reactivity.
Q2: How can I improve the selectivity for mono-Boc protection?
A2: Several strategies can be employed to enhance selectivity for mono-protection:
-
Monoprotonation: This is a highly effective method where one equivalent of an acid (like HCl) is added to the diamine. This forms a mono-salt, rendering one amino group non-nucleophilic and leaving the other free to react with (Boc)₂O.[2]
-
Slow Addition of (Boc)₂O: A slow, dropwise addition of the Boc anhydride solution helps to maintain a low concentration of the reagent, which statistically favors mono-protection.
-
Stoichiometry Control: Using a precise 1:1 molar ratio of diamine to (Boc)₂O is crucial. In some cases, using a slight excess of the diamine can also favor the mono-protected product.[3]
-
Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters like stoichiometry and temperature, which can significantly improve selectivity.
Q3: My mono-Boc protection reaction has a low yield. What are the common causes and solutions?
A3: Low yields can stem from several factors. The troubleshooting workflow below can help diagnose and resolve the issue. Common causes include the formation of the di-Boc byproduct, an incomplete reaction, or decomposition of the product during workup.[3]
Q4: I'm having difficulty purifying my mono-Boc protected diamine. What is the best approach?
A4: Purification can be challenging due to the similar polarities of the starting material, mono- and di-protected products.
-
Acid-Base Extraction: This is a powerful technique for separating the products. By washing the reaction mixture with an acidic solution (e.g., dilute HCl), the basic unreacted diamine and the mono-Boc protected product will move to the aqueous layer as their ammonium salts, while the neutral di-Boc byproduct remains in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) allows for the extraction of the free diamine and the mono-Boc product back into an organic solvent.[4]
-
Column Chromatography: While the Boc group is acid-labile, column chromatography on silica gel is a viable option. It is important to use a well-chosen eluent system and avoid highly acidic conditions. Basic alumina can also be used as the stationary phase.[2]
Q5: Can I use 4-DMAP as a catalyst for mono-Boc protection of diamines?
A5: While 4-Dimethylaminopyridine (DMAP) is an effective catalyst for Boc protections, it can promote the formation of the di-Boc product, especially with primary amines.[5] If mono-protection is the goal, it is generally advisable to avoid strong, catalytic bases like DMAP or use them with extreme caution and careful monitoring.
Troubleshooting Guide
This section provides a logical workflow for troubleshooting common problems encountered during the N-Boc protection of diamino compounds.
Caption: A troubleshooting workflow for low yield or impurity issues in mono-Boc protection reactions.
Quantitative Data Summary
The yield of mono-Boc protected diamines is highly dependent on the substrate and the reaction conditions. The monoprotonation strategy generally provides good to excellent yields.
| Diamine | Acid Source (1 eq.) | Solvent | Yield (%) | Reference |
| Ethylenediamine | HCl gas | Methanol | 87 | [6] |
| 1,3-Propanediamine | HCl gas | Methanol | 75 | [6] |
| 1,4-Butanediamine | HCl gas | Methanol | 65 | [6] |
| 1,5-Pentanediamine | HCl gas | Methanol | 74 | [6] |
| (1R,2R)-1,2-Diaminocyclohexane | Me₃SiCl | Methanol | 66 | [7] |
| (1R,2R)-1,2-Diaminocyclohexane | SOCl₂ | Methanol | 41 | [8] |
| Piperazine | HCl gas | Methanol | 70-80 | [9] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection using in-situ Generated HCl
This protocol is highly effective for a range of diamines and avoids the use of compressed HCl gas.[7]
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv, freshly distilled)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.
-
Add a small amount of water (e.g., 1 mL per gram of diamine), followed by a solution of (Boc)₂O (1.0 equiv) in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with the NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Caption: An experimental workflow for the selective mono-Boc protection of diamines using in-situ generated HCl.
Protocol 2: Direct Mono-Boc Protection with Excess Diamine
This method is straightforward but may be less economical for valuable diamines. It relies on a large excess of the diamine to statistically favor mono-substitution.
Materials:
-
Diamine (e.g., 6.5 equiv)
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
Procedure:
-
Dissolve the diamine (e.g., 6.5 equiv) in dichloromethane.
-
With vigorous stirring at room temperature, add a solution of (Boc)₂O (1.0 equiv) in dichloromethane dropwise over several hours.
-
Continue stirring overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the workup typically involves an acid-base extraction to remove the excess unreacted diamine.[4] Wash the organic layer with a dilute acid solution to extract the unreacted diamine, then wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude product, which may require further purification by column chromatography.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. sciforum.net [sciforum.net]
Navigating the Nuances of the Boc Protecting Group: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking the reactivity of amines. However, its stability can be a double-edged sword, leading to challenges in its removal or unexpected cleavage under certain conditions. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols and frequently asked questions to guide you through your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
A1: The most common method for removing a Boc group is through acidolysis.[1] Typically, this involves treating the Boc-protected compound with a strong acid in an anhydrous organic solvent.[1] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate.[2] These reactions are generally conducted at room temperature and are often complete within 30 minutes to a few hours.[2][3]
Q2: My Boc deprotection is incomplete. What are the possible causes and solutions?
A2: Incomplete Boc deprotection is a common issue that can often be resolved by addressing one of the following factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration, often exhibiting a second-order dependence.[4][5] If the reaction is sluggish, consider increasing the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[3]
-
Steric Hindrance: If the Boc-protected amine is in a sterically hindered environment, deprotection may be slower. In such cases, extending the reaction time or gently heating the reaction mixture might be necessary.[3]
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial.[2]
Q3: I'm observing unexpected byproducts after Boc deprotection. What are they and how can I prevent their formation?
A3: The primary cause of side product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation.[6] This electrophile can alkylate nucleophilic sites on your substrate, particularly on amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[6]
To prevent these side reactions, it is highly recommended to use "scavengers" in the deprotection cocktail.[6] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest.[7] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[7]
Q4: Under what conditions is the Boc group considered stable?
A4: The Boc group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[8] This stability profile makes it an excellent orthogonal protecting group to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of the Boc protecting group.
Issue 1: Incomplete Boc Deprotection
If you observe remaining starting material after your standard deprotection protocol, follow this troubleshooting workflow:
Issue 2: Formation of Side Products
The formation of byproducts is a common challenge. The following diagram illustrates the mechanism of side product formation and the role of scavengers in its prevention.
Data Presentation
Table 1: Stability of Boc Group under Various Reaction Conditions
| Condition | Reagent/Environment | Stability of Boc Group | Reference(s) |
| Acidic | Strong Acids (e.g., TFA, HCl) | Labile | [1] |
| Weak Acids (e.g., Acetic Acid) | Generally Stable | [8] | |
| Basic | Strong Bases (e.g., NaOH, KOH) | Stable | [8] |
| Amine Bases (e.g., Piperidine) | Stable | [8] | |
| Hydrogenolysis | H₂, Pd/C | Stable | [8] |
| Nucleophiles | Various Nucleophiles | Generally Stable | [8] |
Table 2: Comparison of Common Boc Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Key Advantages | Potential Issues | Reference(s) |
| TFA in DCM | 20-50% (v/v), Room Temp. | 30 min - 2 h | Highly effective, volatile byproducts. | Corrosive, can cleave other acid-sensitive groups.[3] | [2][3] |
| HCl in Dioxane | 4 M, Room Temp. | 30 min - 2 h | Often yields a crystalline hydrochloride salt, aiding purification. | Dioxane is a hazardous solvent.[9] | [2][9] |
| Thermal | High Temperature (e.g., >150 °C) | Varies | Acid-free conditions. | Not suitable for thermally sensitive substrates.[10] | [10] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the primary amine (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.
Protocol 2: Standard Boc Deprotection with TFA
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene); ensure adequate ventilation.[7]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base.
Protocol 3: Boc Deprotection with Scavengers
Materials:
-
N-Boc protected compound (e.g., peptide)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger(s) (e.g., triisopropylsilane (TIS), water, thioanisole)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Prepare the deprotection cocktail by mixing TFA and the appropriate scavenger(s). A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).
-
Add the deprotection cocktail to the solution of the protected compound.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvent and excess reagents under reduced pressure. For peptide synthesis, precipitation in cold ether is a common work-up procedure.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine synthesis reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the best way to visualize this compound and related compounds on a TLC plate?
A1: Due to the presence of the Boc protecting groups, the product and intermediates may not be UV active. Therefore, staining is the recommended method for visualization. Ninhydrin stain is particularly effective for visualizing Boc-protected amines.[1][2][3] The TLC plate should be dipped in the ninhydrin solution and then heated gently with a heat gun. The heat facilitates the cleavage of the Boc group, allowing the free amine to react with ninhydrin to produce a colored spot, typically pink to purple.[3] Other general stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can also be used, as they are effective for a wide range of organic compounds.[4][5]
Q2: My spots are streaking on the TLC plate. How can I resolve this?
A2: Streaking is a common issue when working with amines on silica gel TLC plates. This is often due to the basic nature of the amine interacting strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N).[1][6] This will help to saturate the acidic sites on the silica gel and allow for more defined spots.
Q3: I am not seeing good separation between my starting material and product spots. What can I do?
A3: Poor separation can be addressed by adjusting the polarity of your eluent system. If the spots are too close together and have high Rf values (near the solvent front), your eluent is likely too polar. Conversely, if the spots are clustered at the baseline, the eluent is not polar enough. Experiment with different solvent ratios (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve an optimal Rf value for your product, ideally between 0.2 and 0.4 for good separation. If a single solvent system does not provide adequate separation, you might consider using a different stationary phase, such as alumina or reverse-phase TLC plates.
Q4: I see multiple spots in my reaction mixture lane. What could they be?
A4: The presence of multiple spots can indicate several possibilities:
-
Incomplete reaction: You will see spots corresponding to your starting materials.
-
Formation of byproducts: Side reactions can lead to the formation of unexpected compounds.
-
Degradation of product or starting material: Some compounds may be unstable on silica gel.[7]
-
N,N-di-Boc formation: In some cases, over-reaction can lead to the formation of a di-Boc protected amine.[8]
To identify the spots, it is crucial to run reference spots of your starting materials alongside your reaction mixture. Co-spotting (spotting the reaction mixture on top of the starting material spot) can also help confirm the identity of the starting material spot.
Q5: How can I confirm that the reaction is complete using TLC?
A5: A reaction is generally considered complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane on the TLC plate. It is important to monitor the reaction over time by taking aliquots at regular intervals and running TLCs to observe the gradual disappearance of the starting material and the appearance of the product spot.
Troubleshooting Guide
This guide addresses specific issues you may encounter while monitoring your reaction with TLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible after staining. | 1. The compound is not reactive to the chosen stain. 2. The concentration of the spotted sample is too low. 3. The compound is volatile and evaporated from the plate. | 1. Try a more general and robust stain, such as potassium permanganate or ceric ammonium molybdate. 2. Concentrate your sample before spotting it on the TLC plate. 3. Ensure the plate is not overheated during development or staining. |
| Spots are very faint. | 1. Insufficient heating after ninhydrin staining. 2. The stain is old or degraded. 3. Low concentration of the compound. | 1. Ensure adequate heating with a heat gun to facilitate the cleavage of the Boc group. 2. Prepare a fresh staining solution. 3. Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications. |
| The entire TLC plate turns a uniform color after staining. | 1. The eluent contains a non-volatile component that reacts with the stain (e.g., triethylamine with KMnO₄). 2. Overheating the plate during staining. | 1. Ensure the TLC plate is completely dry of the eluent before staining. If using an additive like triethylamine with an oxidative stain, this can be a persistent issue. Consider using a different stain. 2. Heat the plate gently and evenly. |
| Rf values are inconsistent between runs. | 1. The composition of the eluent is not consistent. 2. The TLC chamber was not properly saturated with the eluent vapor. 3. The temperature at which the TLC was run has changed. | 1. Always prepare fresh eluent and use precise measurements. 2. Line the inside of the TLC chamber with filter paper saturated with the eluent to ensure a saturated atmosphere. 3. Run TLCs at a consistent room temperature. |
Experimental Protocols
General Protocol for TLC Monitoring
-
Prepare the Eluent: Prepare a suitable eluent system. A common starting point for Boc-protected amines is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) or dichloromethane and methanol (e.g., 95:5 v/v). If streaking is observed, add 0.5-1% triethylamine to the eluent.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, spot a small amount of your reaction mixture on the baseline. Also, spot your starting materials as references.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. The eluent level should be below the baseline. Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a suitable staining method (e.g., ninhydrin, potassium permanganate).
Ninhydrin Staining Protocol
-
Prepare the Staining Solution: A typical ninhydrin stain can be prepared by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol and adding 3 mL of acetic acid.[1]
-
Stain the Plate: Dip the dried TLC plate into the ninhydrin solution using forceps.
-
Develop the Spots: Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can char the plate.
Data Presentation
The following table provides hypothetical Rf values for the starting materials and the product in a common eluent system. Note that actual Rf values can vary depending on the specific TLC plate, eluent composition, and laboratory conditions.
| Compound | Structure | Hypothetical Rf Value (30% Ethyl Acetate in Hexanes + 1% Et₃N) |
| 3-hydroxy-4-(hydroxymethyl)pyrrolidine (Starting Material) | (Structure not available) | 0.1 |
| Di-tert-butyl dicarbonate (Boc₂O) | (Structure not available) | 0.8 |
| This compound (Product) | (Structure not available) | 0.4 |
Mandatory Visualization
Caption: Troubleshooting workflow for TLC monitoring.
References
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. TLC stains [reachdevices.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Selective Deprotection of N,N'-di-Boc Protected Amines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the selective deprotection of N,N'-di-Boc protected amines. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of selective mono-deprotection.
Troubleshooting Guide
This section addresses common issues encountered during the selective deprotection of N,N'-di-Boc protected amines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or No Deprotection
Question: My reaction shows a significant amount of starting material remaining, even after the recommended reaction time. What could be the cause, and how can I resolve it?
Answer: Incomplete deprotection is a common issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic catalyst may not be potent enough or may be at too low a concentration to efficiently cleave the Boc group. For acid-catalyzed methods, consider increasing the concentration of the acid (e.g., using a higher percentage of TFA in DCM) or switching to a stronger acid system like 4M HCl in dioxane.
-
Steric Hindrance: Bulky substituents near the N-Boc group can hinder the approach of the deprotecting agent. In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary. For thermally labile compounds, switching to a less sterically demanding Lewis acid catalyst could be beneficial.
-
Low Reaction Temperature: Many deprotection reactions are temperature-sensitive. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. However, this should be done cautiously to avoid potential side reactions.[1]
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure your substrate is fully soluble in the chosen solvent system. If not, consider a different solvent or a co-solvent system.
Issue 2: Formation of Side Products
Question: I am observing significant side product formation, particularly the fully deprotected amine or other unexpected products. How can I improve the selectivity?
Answer: The formation of side products is often a result of the reaction conditions being too harsh or the presence of reactive intermediates.
-
Over-reaction: If you are isolating the fully deprotected product, the reaction conditions are likely too strong. Reduce the reaction time, temperature, or the concentration of the deprotecting agent.
-
tert-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic functional groups on your substrate or solvent.[2] To prevent this, add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.
-
Substrate Degradation: If your substrate contains other acid-sensitive functional groups, they may be cleaved under the reaction conditions. In this case, switching to a milder deprotection method is recommended. Consider using a Lewis acid like ZnBr₂ or a thermal deprotection approach.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my selective deprotection reaction?
A1: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick qualitative assessment of the consumption of starting material and the formation of the mono-deprotected product. LC-MS offers more detailed information, allowing for the identification of the desired product, starting material, and any side products by their mass-to-charge ratio.
Q2: What is the key to achieving selective mono-deprotection over di-deprotection?
A2: The key to selectivity lies in the differential reactivity of the two N-Boc groups. Often, one Boc group is more sterically hindered or electronically deactivated than the other, making it less susceptible to cleavage. Careful control of reaction conditions—such as temperature, reaction time, and the stoichiometry of the deprotecting agent—is crucial. Starting with milder conditions and gradually increasing the intensity can help identify the optimal window for selective mono-deprotection.
Q3: Are there any non-acidic methods for selective Boc deprotection?
A3: Yes, thermal deprotection is a viable non-acidic method. This involves heating the di-Boc protected amine in a suitable high-boiling solvent. Selectivity can often be achieved by carefully controlling the temperature, as one Boc group may be more thermally labile than the other.[3][4][5][6][7] This method is particularly useful for substrates with acid-sensitive functional groups.
Q4: Can I selectively deprotect one of two identical N-Boc groups?
A4: Selectively removing one of two chemically equivalent N-Boc groups is challenging but can sometimes be achieved by using a substoichiometric amount of the deprotecting agent and carefully monitoring the reaction progress. However, this often leads to a statistical mixture of starting material, mono-deprotected, and di-deprotected products, requiring careful chromatographic separation.
Data Presentation: Comparison of Selective Deprotection Methods
The following tables summarize quantitative data for various selective mono-deprotection methods applied to different N,N'-di-Boc protected amines.
Table 1: Acid-Catalyzed Selective Deprotection
| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) of Mono-deprotected | Ref. |
| N,N'-di-Boc-1,2-diaminoethane | 1 eq. TFA | DCM | RT | 1 h | 85 | [1] |
| N,N'-di-Boc-1,4-diaminobutane | 1 eq. TFA | DCM | RT | 1.5 h | 82 | [1] |
| N,N'-di-Boc-(R,R)-1,2-diaminocyclohexane | 4M HCl | Dioxane | RT | 2 h | 90 | [8] |
| N,N'-di-Boc-p-phenylenediamine | 85% H₃PO₄ | Toluene | 50 | 3 h | 92 | [2] |
Table 2: Metal-Catalyzed Selective Deprotection
| Substrate | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) of Mono-deprotected | Ref. |
| Dimethyl N,N'-di-Boc-L-aspartate | 1 eq. FeCl₃ | CH₂Cl₂ | RT | 15 min | >99 | [4] |
| N,N'-di-Boc-1,2-diaminoethane | 0.3 eq. FeCl₃ | CH₂Cl₂ | RT | 30 min | 98 | [4] |
| N,N'-di-Boc-indole | 1.5 eq. ZnBr₂ | CH₂Cl₂ | 40 | 3 h | 70 | [9] |
| N,N'-di-Boc-2-aminobiphenyl | 1.5 eq. ZnCl₂ | CH₂Cl₂ | 40 | 3 h | 82 | [9] |
Table 3: Thermal Selective Deprotection in Continuous Flow
| Substrate | Solvent | Temp. (°C) | Residence Time | Conversion (%) to Mono-deprotected | Isolated Yield (%) | Ref. |
| N-Boc-N'-(alkyl)-diamine | TFE | 150 | 60 min | 98 | 90 | [4] |
| N-Boc-N'-(aryl)-diamine | TFE | 150 | 60 min | 72 | 65 | [4] |
| bis-Boc tryptamine derivative | MeOH | 170 | 30 min | 95 | 90 | [4] |
Experimental Protocols
Protocol 1: Selective Mono-Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the selective mono-deprotection of a di-Boc protected amine using a controlled amount of TFA.
-
Dissolution: Dissolve the N,N'-di-Boc protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of trifluoroacetic acid (1.0-1.2 equiv) in DCM dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed and the desired mono-deprotected product is the major component, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure mono-Boc protected amine.
Protocol 2: Selective Mono-Deprotection using Iron(III) Chloride (FeCl₃)
This protocol outlines a mild and efficient method for selective mono-deprotection using a catalytic amount of FeCl₃.[4]
-
Setup: To a solution of the N,N'-di-Boc protected amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere (nitrogen or argon), add anhydrous iron(III) chloride (0.3-1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-60 minutes.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often clean enough for subsequent steps, but can be purified by column chromatography if necessary.
Protocol 3: Selective Thermal Mono-Deprotection in Continuous Flow
This protocol is adapted for a continuous flow setup and is particularly useful for achieving high selectivity.[4]
-
Solution Preparation: Prepare a stock solution of the N,N'-di-Boc protected amine in a suitable solvent such as methanol or 2,2,2-trifluoroethanol (TFE) at a concentration of 0.1 M.
-
Flow Reactor Setup: Pump the solution through a heated coil reactor using a syringe pump. The temperature of the reactor should be carefully controlled (e.g., 150-170 °C) to achieve selective deprotection of the more labile Boc group.
-
Residence Time: The flow rate is adjusted to achieve the desired residence time within the heated zone (typically 30-60 minutes).
-
Collection: The output from the reactor is cooled and collected.
-
Analysis and Purification: The solvent is removed under reduced pressure, and the composition of the crude product is analyzed by ¹H NMR or LC-MS. The mono-deprotected product is then isolated by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Selective Thermal Deprotection of NâBoc Protected Amines in Continuous Flow - Organic Process Research & Development - Figshare [figshare.com]
- 8. redalyc.org [redalyc.org]
- 9. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Boc-Protected Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-protected intermediates during their experiments.
Troubleshooting Guide
Issue: My Boc-protected intermediate is not dissolving in the reaction solvent.
Initial Checks:
-
Verify Solvent Purity: Ensure the solvent is high-purity and anhydrous, as even small amounts of water can significantly decrease the solubility of protected amino acids.[1]
-
Confirm Compound Purity: Impurities within the Boc-protected intermediate can hinder its dissolution.[1] If the purity is questionable, consider recrystallization.
-
Accurate Calculations: Double-check all calculations related to the required concentration to ensure the compound is not simply above its solubility limit.[1]
Troubleshooting Workflow:
If the initial checks do not resolve the issue, follow this systematic approach:
Caption: A stepwise workflow for troubleshooting the dissolution of Boc-protected intermediates.
Detailed Actions:
-
Try a More Powerful Solvent: If standard solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM) are ineffective, attempt to dissolve the intermediate in Dimethyl sulfoxide (DMSO), which is a more potent polar aprotic solvent.[1]
-
Use a Co-solvent System: A mixture of solvents can be more effective than a single solvent. A common mixture for challenging compounds is DCM, DMF, and NMP in a 1:1:1 ratio.[1] Mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) have also been found to be effective for dissolving sparingly-soluble protected peptides.[2]
-
Employ Gentle Warming and Sonication: Gentle warming of the solution in a water bath, combined with sonication, can aid in dissolution.[1] However, exercise caution as excessive heat can lead to the degradation of the compound.[1] It is advisable to test this on a small scale first.
Frequently Asked Questions (FAQs)
Q1: Which solvents are generally recommended for dissolving Boc-protected amino acids?
A1: Boc-protected amino acids are typically soluble in common polar aprotic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). For more challenging amino acids, Dimethyl sulfoxide (DMSO) is often an effective alternative.[1]
Q2: How does the amino acid side chain influence the solubility of its Boc-protected form?
A2: The polarity, size, and presence of additional protecting groups on the amino acid side chain are critical factors affecting solubility. Intermediates with large, nonpolar, or bulky side chains tend to have lower solubility.[1] For instance, Boc-protected amino acids with hydrophobic side chains may require more nonpolar solvent systems, while those with polar side chains are more soluble in polar solvents.[1]
Q3: Can I use heat to increase the solubility of a Boc-protected intermediate?
A3: In some cases, gentle warming can enhance the solubility of a Boc-protected intermediate.[1] However, this must be done cautiously, as excessive heat can cause degradation.[1] It is recommended to perform a small-scale test and monitor for any changes in color or purity.
Q4: My Boc-protected intermediate precipitated out of the solution. What should I do?
A4: Precipitation can be caused by factors such as temperature changes, solvent evaporation, or reaching the solubility limit. To redissolve the precipitate, you can try adding a small amount of a stronger co-solvent like DMSO, gently warming the solution while agitating, or sonicating the mixture.[1]
Q5: Could poor solubility of my Boc-protected amino acid be the reason for low coupling efficiency in my peptide synthesis?
A5: Yes, poor solubility is a direct cause of low coupling efficiency because the amino acid is not fully available to react with the free amine on the resin.[1] If you observe incomplete coupling, ensure that your Boc-amino acid is completely dissolved before adding it to the reaction vessel. If solubility remains an issue, consider using a more potent coupling reagent like HATU or HBTU and extending the reaction time.[1]
Q6: Are there any alternative protecting groups that can improve the solubility of intermediates?
A6: Yes, research has led to the development of alternative protecting groups designed to enhance solubility. For example, the hydrophilic Nα-Picoc group has been shown to improve the aqueous solubility of amino acids, making them suitable for water-compatible peptide synthesis.
Data Presentation
Table 1: Quantitative Solubility of Selected Boc-Protected Amino Acids
The following table provides a summary of the solubility of several Boc-protected amino acids in common organic solvents. This data is intended as a guideline, and actual solubility may vary depending on the specific batch, purity, and experimental conditions.
| Compound | Solvent | Solubility (mg/mL) | Notes | Reference |
| Boc-Arg(Boc)2-OH | DMF | ~ 30 | [3] | |
| Boc-Arg(Boc)2-OH | DMSO | ~ 30 | [3] | |
| Boc-Arg(Boc)2-OH | Ethanol | ~ 30 | [3] | |
| Boc-Arg(Boc)2-OH | Ethanol:PBS (1:5, pH 7.2) | ~ 0.16 | [3] | |
| Boc-Val-OH | DMF | ~108.6 | Equivalent to 1 mmole in 2 mL | [1] |
| Boc-Trp-OH | DMF:PBS (1:6, pH 7.2) | ~0.14 | Sparingly soluble in aqueous buffers | [1] |
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication | [1] |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C | [1] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of a Boc-Protected Intermediate
This protocol outlines the shake-flask method, a standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of a Boc-protected intermediate in a specific organic solvent at a defined temperature.
Materials:
-
Boc-protected intermediate
-
High-purity organic solvent of choice
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument
-
Calibrated volumetric flasks and pipettes
Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of equilibrium solubility.
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid Boc-protected intermediate to a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Record the exact weight of the added solid.
-
Add a precise volume of the chosen organic solvent to the vial.[3]
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.[3]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed to pellet the solid or by filtering the solution through a syringe filter (ensure the filter material is compatible with the solvent).[3]
-
-
Analysis of the Saturated Solution:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the sample with the solvent as necessary to bring the concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a calibrated HPLC or other quantitative method to determine its concentration.[3]
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account any dilutions made.
-
The resulting concentration is the solubility of the Boc-protected intermediate in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.[3]
-
Protocol 2: Peptide Coupling with a Poorly Soluble Boc-Protected Amino Acid
This protocol provides a general procedure for a coupling reaction in SPPS when encountering a poorly soluble Boc-amino acid.
Objective: To achieve efficient coupling of a poorly soluble Boc-protected amino acid to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Poorly soluble Boc-protected amino acid (e.g., 3-4 equivalents)
-
Coupling reagent (e.g., HBTU, HATU; 3-4 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA; 6-8 equivalents)
-
Solvents: DMF, NMP, DCM, DMSO
-
Reaction vessel for SPPS
Methodology:
-
Solubilization of the Boc-Amino Acid:
-
In a separate vessel, weigh the required amounts of the Boc-amino acid and the coupling reagent.
-
Attempt to dissolve the solids in a minimal amount of DMF or NMP.
-
If solubility is an issue, follow the "Dissolution Troubleshooting Workflow" described above. This may involve using DMSO as a solvent or a co-solvent mixture, and employing sonication or gentle warming.[1]
-
-
Pre-activation:
-
Once the Boc-amino acid and coupling reagent are fully dissolved, add the base (DIPEA) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.[1]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected and washed peptide-resin.
-
Agitate the reaction mixture for an extended period (e.g., 2-4 hours). For very difficult couplings, the reaction time may be extended up to 24 hours.[4]
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., ninhydrin test) to check for the presence of free amines.[5] A positive test (e.g., blue color with ninhydrin) indicates an incomplete reaction.
-
-
Double Coupling (if necessary):
-
If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-amino acid.[4]
-
-
Washing:
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution and thoroughly wash the resin with DMF to remove any excess reagents and byproducts.[5] The peptide-resin is now ready for the next deprotection step.
-
References
Technical Support Center: Removal of Excess Boc Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted di-tert-butyl dicarbonate (Boc anhydride) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Boc anhydride from my reaction mixture?
A1: Unreacted Boc anhydride can interfere with subsequent reaction steps, leading to the formation of undesired byproducts and complicating the purification of the target compound.[1] For instance, in a subsequent deprotection step, any remaining Boc anhydride can react with the newly liberated amine, thereby reducing the overall yield.[1] Its presence also complicates analytical characterization, such as NMR spectroscopy, making it difficult to accurately assess product purity.[1]
Q2: What are the common byproducts generated during a Boc-protection reaction?
A2: The main byproducts of a Boc-protection reaction are tert-butanol and carbon dioxide, which result from the breakdown of the t-butyl carbonate leaving group.[1] If the reaction is quenched with water or an aqueous base, tert-butanol will be present.[1] Under elevated temperatures, isobutene may also be formed from the decomposition of Boc anhydride.[1]
Q3: How can I detect the presence of residual Boc anhydride in my product?
A3: The presence of unreacted Boc anhydride can be reliably detected using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] In ¹H NMR (in CDCl₃), the tert-butyl group of Boc anhydride appears as a distinct sharp singlet around 1.4-1.5 ppm.[1] In ¹³C NMR, the anhydride's carbonyl carbon can be observed near 150 ppm.[1] While Thin Layer Chromatography (TLC) can also be used, Boc anhydride is not UV active and may require staining with an agent like potassium permanganate for visualization; it does not stain with ninhydrin.[1]
Q4: Is it possible to remove Boc anhydride simply by evaporation?
A4: Yes, Boc anhydride is relatively volatile (boiling point of 56-57 °C at 0.5 mmHg) and can be removed by sublimation under a high vacuum.[1][2] This method is most effective when the desired product is non-volatile.[1] The crude reaction mixture is concentrated and left under high vacuum for 24-72 hours, allowing the Boc anhydride to sublimate into a cold trap.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Boc anhydride is still present after aqueous workup. | Insufficient washing or hydrolysis. | - Perform multiple, vigorous washes with a saturated sodium bicarbonate (NaHCO₃) solution.[1][2]- Before the aqueous workup, add a quenching agent like imidazole to the reaction mixture to react with the excess Boc anhydride.[1][2] |
| Product is lost during extractive workup. | The Boc-protected product has partial water solubility. | - Use a less polar extraction solvent, such as dichloromethane (DCM), instead of more polar options like ethyl acetate.[1]- To recover any dissolved product, back-extract the aqueous layers with the organic solvent.[1] |
| Difficulty separating the product from Boc anhydride by column chromatography. | The product and Boc anhydride have similar polarities. | - Optimize the chromatography solvent system. Use a less polar eluent and consider a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity.[1]- Explore alternative purification methods such as sublimation or the use of a scavenger resin if chromatography proves ineffective.[1] |
| The reaction mixture turns cloudy or forms a precipitate upon adding a quenching agent. | The quenched byproduct (e.g., Boc-imidazole) has limited solubility in the reaction solvent. | - Add a co-solvent that can better dissolve the byproduct.[1]- Often, this precipitate is insoluble in the organic extraction solvent and will be removed during the subsequent aqueous workup. You can often proceed with the extraction.[1] |
| Low yield after purification. | - The product may be unstable under the workup conditions.- The product may have co-eluted with byproducts during chromatography. | - Employ milder workup conditions. For acid-sensitive products, avoid acidic washes. For base-sensitive products, use neutral washes.[1]- Re-evaluate chromatography conditions to ensure better separation. |
Comparison of Removal Methods
| Method | Typical Time | Scale | Advantages | Disadvantages |
| Quenching | 15-30 minutes (plus workup) | Lab Scale | - Fast and efficient.- Quenching agents are readily available.[1] | - Requires an additional reagent.- The quenching agent or its byproduct may need to be removed.[1] |
| Extractive Workup | 30-60 minutes | Lab to Pilot Scale | - Simple and uses common lab reagents.- Avoids adding more organic reagents.[1] | - May require multiple washes for complete removal.- Can lead to product loss if the product is water-soluble.[1] |
| Scavenger Resin | 2-4 hours | Lab Scale | - Simple filtration-based purification.- High product recovery.[1] | - Resins can be costly.- Slower than quenching or extraction. |
| Sublimation | 24-72 hours | Lab Scale | - No additional reagents required.- Can yield very pure product. | - Very slow.- Only suitable for non-volatile products.- Requires high vacuum equipment.[1] |
Key Experimental Protocols
Method 1: Quenching with Imidazole
This technique converts excess Boc anhydride into a more polar adduct that is easily removed by an aqueous wash.[1]
Protocol:
-
Once the Boc-protection reaction is complete (monitored by TLC or LC-MS), add imidazole (0.5 to 1.0 equivalent relative to the excess Boc anhydride) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes.[1]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 0.5 M HCl) to remove the imidazole adduct, followed by a wash with saturated sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Caption: Workflow for quenching excess Boc anhydride.
Method 2: Extractive Workup with Base
This method relies on the hydrolysis of Boc anhydride under basic conditions, making it water-soluble and easily removed.[1]
Protocol:
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.[1]
-
Transfer the solution to a separatory funnel.
-
Wash vigorously with a saturated aqueous solution of sodium bicarbonate two to three times.[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[1]
Caption: Workflow for extractive removal of Boc anhydride.
Method 3: Scavenger Resins
Scavenger resins are solid-supported reagents that covalently bind to excess reagents, allowing for purification by simple filtration.[1] Trisamine-functionalized silica or polymer resins are commonly used.[4]
Protocol:
-
To the completed reaction mixture, add the scavenger resin (e.g., polymer-supported trisamine, typically 2-3 equivalents relative to the excess Boc anhydride).
-
Agitate the resulting slurry at room temperature for 2-4 hours.[1]
-
Filter the mixture to remove the resin.
-
Wash the collected resin with the reaction solvent to ensure full recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]
Caption: Workflow for using a scavenger resin.
Method 4: High Vacuum Sublimation
This physical method is ideal for removing volatile Boc anhydride from a non-volatile product.[1]
Protocol:
-
Concentrate the crude reaction mixture to a solid or oil.[1]
-
Place the flask containing the crude material on a high vacuum line (pressure < 1 mmHg).
-
Ensure a cold trap (e.g., with dry ice/acetone or liquid nitrogen) is placed between the sample and the vacuum pump.
-
Maintain the flask under high vacuum at room temperature for 24-72 hours.[1] The Boc anhydride will sublimate and be collected in the cold trap, leaving the pure, non-volatile product behind.
Caption: Workflow for removal of Boc anhydride by sublimation.
Decision-Making Guide
Use this flowchart to select the most appropriate removal method for your specific experimental context.
Caption: Decision flowchart for choosing a removal method.
References
Validation & Comparative
Navigating the NMR Landscape of Highly Functionalized Pyrrolidines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise chemical structure of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral characteristics of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine and related, structurally similar compounds. This analysis will aid in the identification and characterization of this and other complex pyrrolidine derivatives.
Disclaimer: As of the latest update, a complete, publicly available experimental ¹H and ¹³C NMR dataset for this compound could not be located in the surveyed scientific literature and databases. Therefore, this guide will provide a detailed comparison with structurally analogous compounds for which spectral data is available. By examining the NMR characteristics of these related molecules, we can predict and interpret the expected spectral features of the target compound.
Comparative Analysis of NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for several Boc-protected pyrrolidine derivatives and related structures. These compounds provide valuable reference points for understanding the chemical shifts and coupling patterns expected for this compound.
Table 1: ¹H NMR Spectral Data of Comparable Compounds
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| (R)-3-Aminomethyl-1-N-Boc-pyrrolidine | - | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1[1] |
| N-Boc-L-serine-OMe | CDCl₃ | 1.44 (s, 9H, C(CH₃)₃); 3.79 (s, 3H, OCH₃); 3.88–3.98 (m, 2H, CH₂O); 4.39 (m, 1H, CH) |
| N-Boc-L-proline-OMe | CDCl₃ | 1.33 (s, 9H, C(CH₃)₃); 1.83–2.20 (m, 4H, CH₂ x 2); 3.58–3.69 (m, 2H, CH₂); 3.63 (s, 3H, OCH₃); 3.67–3.79 (m, 2H, CH₂O); 4.46 (m, H, CH); 4.50 (m, 1H, CH(CH₂OH)) |
Table 2: ¹³C NMR Spectral Data of Comparable Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| Pyrrolidine | - | InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2[2] |
| N-Boc-L-serine-OMe | CDCl₃ | 28.3 (C(CH₃)₃); 52.7 (OCH₃); 55.7 (CH); 63.6 (CH₂O); 80.4 (C(CH₃)₃); 155.7 (CO-OᵗBu); 171.2 (CO-OCH₃)[3] |
| N-Boc-L-proline-OMe | CDCl₃ | 24.6 (CH₂); 28.0 (C(CH₃)₃); 28.6 (CH₂); 46.9 (CH₂); 52.3 (52.4) (OCH₃); 53.3 (54.0) (CH); 58.7 (59.1) (CH₂O); 63.5 (63.7) (CH); 79.6 (79.9) (C(CH₃)₃); 155.4 (157.0) (CO-OᵗBu); 169.9 (CO-N); 172.6 (172.1) (CO-OCH₃)[3] |
Predicted NMR Characteristics of this compound
Based on the data from the analogous compounds, we can predict the following spectral features for this compound:
-
¹H NMR:
-
Boc Groups: Two sharp singlets, each integrating to 9 protons, are expected in the upfield region (around 1.4-1.5 ppm) corresponding to the tert-butyl protons of the two Boc protecting groups.
-
Pyrrolidine Ring Protons: A series of complex multiplets would be observed for the protons on the pyrrolidine ring (CH₂, CH). The presence of the hydroxyl and aminomethyl substituents will induce diastereotopicity, leading to more complex splitting patterns than in unsubstituted pyrrolidine. The protons on the carbons bearing the substituents (C3 and C4) are expected to be shifted downfield.
-
CH-OH: The proton on the carbon bearing the hydroxyl group (C3-H) is expected to appear as a multiplet, likely in the region of 3.5-4.5 ppm.
-
CH₂-NHBoc: The methylene protons of the aminomethyl group are expected to be diastereotopic and will likely appear as two separate multiplets or a complex multiplet, shifted downfield due to the adjacent nitrogen atom.
-
OH and NH Protons: The chemical shifts of the hydroxyl and amide protons are highly dependent on the solvent and concentration and may appear as broad singlets.
-
-
¹³C NMR:
-
Boc Groups: Two distinct signals for the quaternary carbons of the Boc groups (C(CH₃)₃) are expected around 80 ppm, and two signals for the carbonyl carbons (C=O) are expected in the downfield region (154-156 ppm). The methyl carbons ((CH₃)₃) should appear around 28 ppm.
-
Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring will appear in the aliphatic region. The carbons attached to the nitrogen (C2 and C5) will be downfield compared to the other ring carbons. The C3 carbon, bearing the hydroxyl group, and the C4 carbon, bearing the aminomethyl group, are expected to be further downfield due to the electron-withdrawing effects of the substituents.
-
CH₂-NHBoc: The carbon of the aminomethyl group will likely appear in the 40-50 ppm range.
-
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra suitable for the characterization of compounds like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
- Tune and match the probe for the respective nucleus (¹H or ¹³C).
- Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
- Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
4. ¹³C NMR Acquisition Parameters:
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
- Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain pure absorption peaks.
- Perform baseline correction to ensure a flat baseline.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts to the internal standard (TMS) or the residual solvent peak.
Structural-Spectral Relationship
The following diagram illustrates the general structure of a di-Boc-protected 4-aminomethyl-3-hydroxy-pyrrolidine and the expected correlation between its structural components and their NMR signals.
Caption: Predicted NMR Signal Regions.
References
- 1. (R)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(138108-72-2) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its structural diversity, arising from various substitution patterns, necessitates powerful analytical techniques for comprehensive characterization. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the qualitative and quantitative analysis of these compounds, offering unparalleled mass accuracy and resolving power. This guide provides an objective comparison of two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry, for the analysis of substituted pyrrolidines, supported by experimental data and detailed protocols.
Performance Comparison: Orbitrap vs. Q-TOF
The choice between Orbitrap and Q-TOF instrumentation for the analysis of substituted pyrrolidines depends on the specific analytical requirements, such as the need for high resolution, fast acquisition speed, or wide dynamic range. Both technologies offer significant advantages for small molecule analysis.[1][2]
Orbitrap mass analyzers are renowned for their exceptional resolving power and mass accuracy.[2] This allows for the confident determination of elemental compositions and the separation of isobaric interferences, which is particularly crucial in complex matrices. For instance, in impurity profiling of pyrrolidine-containing active pharmaceutical ingredients (APIs), the high resolution of the Orbitrap can effectively distinguish between the API and its closely related impurities.[][4][5] However, the higher resolution in Orbitrap systems can sometimes come at the cost of slower scan speeds, which might be a consideration for high-throughput applications.[2]
On the other hand, Q-TOF instruments are known for their high acquisition speed and wide in-spectrum dynamic range.[6] This makes them well-suited for applications requiring rapid screening or the analysis of samples with large variations in component concentrations. While modern Q-TOF instruments offer excellent mass accuracy, it is generally slightly lower than that of Orbitrap systems.[2] For quantitative bioanalysis, the fast scanning capabilities of Q-TOF can be advantageous for accurately defining narrow chromatographic peaks.
| Performance Metric | Orbitrap (e.g., Q Exactive Series) | Q-TOF (e.g., Agilent 6546, Sciex TripleTOF) | Relevance to Substituted Pyrrolidine Analysis |
| Resolving Power | Up to 280,000 FWHM at m/z 200[4] | Up to 60,000 FWHM | High resolution is critical for separating pyrrolidine isomers and identifying unknown metabolites or impurities in complex samples. |
| Mass Accuracy | < 1 ppm with external calibration | 1-2 ppm with external calibration[2] | High mass accuracy is essential for confident elemental composition determination and structural elucidation of novel pyrrolidine derivatives. |
| Scan Speed | Slower at higher resolutions | Faster, beneficial for UHPLC compatibility | Fast scan speeds are important for high-throughput screening and quantitative analysis of rapidly eluting chromatographic peaks. |
| Dynamic Range | Good, but can be limited for low-abundant ions in complex matrices[6] | Excellent, with good detection of low-abundance ions[6] | A wide dynamic range is crucial for detecting trace-level impurities or metabolites in the presence of high-concentration parent compounds. |
| Sensitivity | Comparable to triple quadrupole instruments for targeted analysis[1] | High sensitivity, often comparable to triple quadrupoles | High sensitivity is required for the detection and quantification of low-level pyrrolidine derivatives in biological matrices or as impurities. |
| Ease of Use | Generally considered user-friendly with robust calibration[1] | May require more frequent calibration[2] | User-friendly operation and stable calibration are important for routine analysis in a high-throughput environment. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving high-quality and reproducible results in the HRMS analysis of substituted pyrrolidines. Below are representative protocols for sample preparation and LC-HRMS analysis.
Sample Preparation
The choice of sample preparation technique depends on the matrix and the physicochemical properties of the substituted pyrrolidine.
For Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation: A simple and common method for removing proteins from biological samples.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS analysis.[7]
-
-
Solid-Phase Extraction (SPE): Provides cleaner extracts and can be used for analyte pre-concentration.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.[8][9]
-
For Pharmaceutical Formulations:
-
Accurately weigh a portion of the powdered tablets or capsules equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to achieve a target concentration.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
The following are general starting conditions that should be optimized for the specific substituted pyrrolidine being analyzed.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for many substituted pyrrolidines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be 5-95% B over 10 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of the analyte from any isomers or impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
High-Resolution Mass Spectrometry (Orbitrap or Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for the analysis of basic pyrrolidine compounds.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas Temperature: 350 - 450°C.
-
Desolvation Gas Flow: 8 - 12 L/min.
-
Full Scan m/z Range: 50 - 1000.
-
Data-Dependent MS/MS: Acquire MS/MS spectra for the top 3-5 most intense ions from the full scan to aid in structural elucidation.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can be used to generate a rich fragmentation spectrum.
-
Visualizing Experimental Workflows and Fragmentation Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the fragmentation patterns of molecules.
Caption: A general workflow for the high-resolution mass spectrometry analysis of substituted pyrrolidines.
Caption: A generalized fragmentation pathway for N-substituted pyrrolidines in positive ion ESI-MS/MS.
Conclusion
Both Orbitrap and Q-TOF high-resolution mass spectrometers are powerful platforms for the detailed analysis of substituted pyrrolidines. The choice between them should be guided by the specific needs of the research. For applications demanding the highest resolution and mass accuracy for confident structural elucidation of complex unknowns, the Orbitrap is often favored. For high-throughput quantitative studies where speed and a wide dynamic range are paramount, the Q-TOF presents a compelling alternative. By employing robust and optimized experimental protocols, researchers can fully leverage the capabilities of these advanced instruments to gain deep insights into the structure, metabolism, and purity of this important class of compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 7. agilent.com [agilent.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Boc vs. Fmoc Protection in Peptide Synthesis: A Guide for Researchers
In the realm of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) stands as the cornerstone technique for the assembly of peptides for a vast array of applications, from basic research to therapeutic drug development. The success of SPPS is critically dependent on the strategic use of protecting groups to ensure the correct amino acid sequence is assembled. Two strategies have dominated the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection schemes. This guide provides a comprehensive and objective comparison of these two methodologies, complete with experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic needs.
At a Glance: Key Differences Between Boc and Fmoc SPPS
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection strategies, which dictate the chemical reagents and conditions employed throughout the synthesis.[1][2]
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| α-Amino Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection Reagent | Moderate acid (e.g., Trifluoroacetic acid - TFA)[3] | Secondary amine (e.g., Piperidine)[4] |
| Side-Chain Protection | Generally benzyl-based, requiring strong acid for removal | Acid-labile (typically tert-butyl based) |
| Final Cleavage Reagent | Strong acid (e.g., Hydrofluoric acid - HF, TFMSA)[4] | Moderate acid (e.g., Trifluoroacetic acid - TFA)[4] |
| Orthogonality | Graduated acid lability (not truly orthogonal) | Fully orthogonal[4] |
| Reaction Conditions | Harsher, requires specialized equipment for HF handling | Milder, more compatible with sensitive functionalities[5] |
| Automation | Less common in modern automated synthesizers | Highly amenable to automation |
| Cost of Amino Acids | Generally less expensive | Can be more expensive |
Performance Insights: A Quantitative Comparison
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application.[2] The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[]
It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[2] However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages.[4][] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[2][4]
Case Study: Synthesis of "Difficult" and Hydrophobic Peptides
The synthesis of aggregation-prone peptides, such as the amyloid-beta (Aβ) peptide, provides a practical example of the challenges and outcomes associated with each strategy.
| Strategy | Peptide Sequence | Modifications/Coupling | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | - | 33 | Not Reported | [1] |
| Fmoc SPPS | "Difficult" Acyl Carrier Peptide (ACP) fragment (65-74) | HATU coupling | - | 83.63 | [2] |
| Fmoc SPPS | "Difficult" Acyl Carrier Peptide (ACP) fragment (65-74) | HCTU coupling | - | 81.33 | [2] |
Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Direct comparison of yields between different peptides is not intended.
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Boc strategy.
1. Resin Preparation:
-
Select a suitable resin (e.g., Merrifield for peptide acids, MBHA for peptide amides).
-
Swell the resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Synthesis Cycle:
- Deprotection (Boc Removal):
- Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
- Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[8]
- Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.
- Neutralization:
- Treat the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.
- Wash the resin with DCM to remove excess base.
- Coupling:
- In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-Dimethylformamide (DMF).
- Add DIEA (6 equivalents) to the amino acid solution to pre-activate.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the reaction completion using a qualitative method like the Kaiser test.
- Washing:
- Wash the resin with DMF and DCM to remove excess reagents and byproducts.
3. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Carefully add a cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers like anisole) in a specialized apparatus.
-
React for 1-2 hours at 0°C.
-
Remove the strong acid by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation and dry under vacuum.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.
1. Resin Preparation:
-
Select a suitable resin (e.g., Wang for peptide acids, Rink Amide for peptide amides).[9]
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.[9]
2. Synthesis Cycle:
- Deprotection (Fmoc Removal):
- Treat the resin with a 20% solution of piperidine in DMF.[9]
- Agitate the resin suspension for an initial 3 minutes, drain, and then treat with a fresh portion of the deprotection solution for 7-10 minutes.
- Wash the resin thoroughly with DMF.
- Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF.[9]
- Add a base such as DIEA or 2,4,6-collidine if required by the coupling agent.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.
- Monitor the completion of the reaction using a qualitative method like the Kaiser test.
- Washing:
- Wash the resin with DMF to remove excess reagents and byproducts.
3. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) to the resin.[1]
-
React for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation and dry under vacuum.
Visualizing the Synthesis Workflows
The cyclical nature of both Boc and Fmoc SPPS can be represented as logical workflows.
Caption: Generalized workflow for Boc solid-phase peptide synthesis.
Caption: Generalized workflow for Fmoc solid-phase peptide synthesis.
Conclusion: Making an Informed Decision
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis, each with its own set of advantages and disadvantages. The choice between them is often dictated by the specific requirements of the peptide being synthesized and the resources available.
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[2] Its amenability to automation has also been a significant factor in its widespread adoption.
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[2] For certain industrial-scale productions with established protocols, Boc chemistry continues to be employed.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.
References
Comparative Analysis of Biologically Active Compounds Derived from a 4-Aminomethyl-3-hydroxy-pyrrolidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and its role as a versatile building block in the synthesis of a wide array of biologically active molecules. This guide provides a comparative analysis of compounds derived from the chiral intermediate 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine and its close analogs. We present a detailed examination of their biological activities, supported by quantitative experimental data, and provide comprehensive experimental protocols for key assays.
Fluoroquinolone Antibacterial Agents: A Case Study
A notable class of compounds synthesized from a derivative of the core scaffold are novel fluoroquinolone antibacterial agents. These compounds substitute the 3-hydroxy group with a methoxyimino moiety, resulting in a 4-(aminomethyl)-3-(methoxyimino)pyrrolidine side chain attached to the fluoroquinolone core. This structural modification has a significant impact on the antibacterial spectrum and potency.
Data Presentation: Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The table below summarizes the in vitro antibacterial activity of a lead compound from this series, LB20304 , and compares it with the widely used fluoroquinolone, ciprofloxacin.
| Bacterial Strain | LB20304 MIC (µg/mL)[1] | Ciprofloxacin MIC (µg/mL)[1] | Compound 30 (desoximino analog) MIC (µg/mL)[1] |
| Gram-Positive | |||
| Staphylococcus aureus 6538p | 0.008 | 0.13 | 0.031 |
| Methicillin-resistantS. aureus (MRSA) 241 | 4 | 128 | 16 |
| Streptococcus epidermidis 887E | 0.008 | 0.13 | 0.016 |
| Methicillin-resistantS. epidermidis (MRSE) 178 | 4 | 128 | 32 |
| Enterococcus faecalis 29212 | 0.063 | 1 | 0.13 |
| Gram-Negative | |||
| Escherichia coli 3190Y | 0.008 | 0.008 | 0.016 |
| Enterobacter cloacae P99 | 0.008 | 0.008 | 0.031 |
| Pseudomonas aeruginosa 1912E | 0.25 | 0.13 | 0.5 |
| Acinetobacter calcoaceticus 15473 | 0.063 | 0.25 | 0.13 |
Key Observations:
-
Potent Gram-Positive Activity: LB20304 demonstrates exceptional potency against Gram-positive bacteria, including methicillin-resistant strains of S. aureus and S. epidermidis, with MIC values significantly lower than those of ciprofloxacin.[1][2]
-
Broad-Spectrum Efficacy: The compound maintains potent activity against a range of Gram-negative bacteria, comparable to ciprofloxacin.[1][2]
-
Superiority of the Oxime Moiety: The presence of the methoxyimino (oxime) group in LB20304 is crucial for its enhanced activity, as demonstrated by the weaker performance of its desoximino analog (Compound 30).[1]
-
In Vivo Efficacy: Among the synthesized analogs, LB20304 exhibited the most favorable in vivo efficacy and pharmacokinetic profile in animal models.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of the fluoroquinolone derivatives was determined using the agar dilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).
Methodology:
-
Preparation of Media: Mueller-Hinton agar was prepared, sterilized, and cooled to 45-50°C.
-
Incorporation of Compounds: The test compounds and reference antibiotics were serially diluted and added to the molten agar to achieve the desired final concentrations.
-
Inoculum Preparation: Bacterial strains were cultured in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum of approximately 104 colony-forming units (CFU) per spot.
-
Inoculation: The bacterial suspensions were inoculated onto the surface of the agar plates containing the test compounds.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The binding of the fluoroquinolone to these enzymes creates a drug-enzyme-DNA complex that blocks the progression of the replication fork, leading to DNA damage and ultimately cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
The workflow for the synthesis and evaluation of these novel fluoroquinolones is a multi-step process that begins with the synthesis of the key pyrrolidine intermediate.
Caption: General workflow for the synthesis and evaluation of fluoroquinolone derivatives.
Conclusion and Future Directions
The derivatization of the 4-aminomethyl-3-hydroxy-pyrrolidine scaffold has proven to be a fruitful strategy in the development of potent antibacterial agents. The introduction of a methoxyimino group at the 3-position significantly enhances activity against Gram-positive pathogens, including resistant strains, while maintaining a broad spectrum of activity. Further structure-activity relationship (SAR) studies could explore other substitutions at this position to optimize the pharmacokinetic and pharmacodynamic properties of this promising class of compounds. The detailed data and protocols provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel anti-infective therapies.
References
- 1. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Pyrrolidine-Based Compounds for Structural Validation
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for providing unambiguous structural validation. This guide offers a comparative analysis of the crystallographic data of three distinct pyrrolidine-based compounds, supported by detailed experimental protocols and workflow visualizations to aid in structural elucidation efforts.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. The validation of the absolute stereochemistry and conformation of these molecules is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide delves into the crystallographic data of 1,2-di(pyrrolidin-1-yl)ethane, two pyrrolidine carboxamide inhibitors of Mycobacterium tuberculosis InhA, and N-Boc-trans-4-tert-butyl-L-proline, showcasing the power of X-ray crystallography in structural validation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected pyrrolidine-based compounds, offering a clear comparison of their solid-state structures.
| Parameter | 1,2-di(pyrrolidin-1-yl)ethane | Pyrrolidine Carboxamide Inhibitor 1 (in complex with InhA) | Pyrrolidine Carboxamide Inhibitor 2 (in complex with InhA) | N-Boc-trans-4-tert-butyl-L-proline |
| Formula | C10H20N2 | C23H25ClN2O3 (Ligand) | C22H24N2O2 (Ligand) | C14H25NO4 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P21/n | P21 | P212121 | P212121 |
| Unit Cell Dimensions | ||||
| a (Å) | 6.0430(3) | 57.32 | 77.10 | 10.025(2) |
| b (Å) | 8.0805(3) | 88.39 | 90.10 | 11.234(2) |
| c (Å) | 11.1700(4) | 65.41 | 100.20 | 13.567(3) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 97.475(2) | 108.63 | 90 | 90 |
| γ (°) | 90 | 90 | 90 | 90 |
| Resolution (Å) | Not Reported | 1.81 | 1.75 | Not Reported |
| R-factor | Not Reported | 0.168 | 0.187 | 0.042 |
| Data Source | CCDC 840299[1] | PDB ID: 2X23[2] | PDB ID: 6R9W[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis, crystallization, and X-ray data collection for the featured compounds.
Synthesis and Crystallization
1,2-di(pyrrolidin-1-yl)ethane: This compound can be synthesized by the reaction of two molar equivalents of pyrrolidine with a halogenating agent like 1,2-dibromoethane in the presence of a base such as potassium carbonate in a suitable solvent like acetone at room temperature.[1] Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a solution of the purified compound.
N-Boc-trans-4-tert-butyl-L-proline: The synthesis of this compound involves the reaction of L-proline with a tert-butylating agent to introduce the bulky tert-butyl group at the 4-position of the pyrrolidine ring, followed by the protection of the amine group with a Boc (tert-butoxycarbonyl) group. The specific details of the multi-step synthesis and purification are critical for obtaining a high-purity product suitable for crystallization. Single crystals are typically grown from a solution by slow evaporation or by vapor diffusion techniques.
Pyrrolidine Carboxamide Inhibitors of InhA: These inhibitors are synthesized and then co-crystallized with the InhA enzyme. The general procedure involves:
-
Protein Expression and Purification: The InhA enzyme is overexpressed in a suitable host, such as E. coli, and purified using chromatographic techniques.
-
Crystallization: The purified InhA protein is mixed with the pyrrolidine carboxamide inhibitor and a cofactor like NADH.[3] This mixture is then subjected to crystallization trials using vapor diffusion methods, typically in hanging or sitting drops, with various precipitants and buffer conditions being screened to find optimal crystal growth.[3]
X-ray Data Collection and Structure Refinement
For all compounds, once suitable single crystals are obtained, the following general procedure is followed for X-ray data collection and structure determination:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at cryogenic temperatures (around 100 K) to minimize radiation damage.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or molecular replacement (for protein complexes). The resulting model is then refined against the experimental data to obtain the final atomic coordinates and other structural parameters.
Visualizing the Workflow and Molecular Interactions
To better illustrate the processes involved in structural validation, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine is critical for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the chemical and enantiomeric purity of this di-Boc-protected aminopyrrolidine derivative. We present detailed experimental protocols and compare HPLC with alternative analytical techniques, supported by data from structurally similar compounds to facilitate method selection and implementation.
Comparison of Key Analytical Methods
The primary technique for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution, quantitative accuracy, and wide applicability.[1] For the analysis of stereoisomers, chiral HPLC is the method of choice. Alternative and complementary techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages in terms of sensitivity, speed, and structural elucidation.
| Analytical Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity differences. | High resolution, quantitative, robust, and widely available. | Requires a UV chromophore in the analyte or impurities. The Boc-groups provide weak UV absorbance at low wavelengths (around 210 nm). | Primary recommended method for routine chemical purity analysis and quantification of process-related impurities and degradation products. |
| Chiral HPLC with UV/PDA Detection | Separation of enantiomers using a chiral stationary phase (CSP). | Direct and accurate determination of enantiomeric excess (e.e.). | CSPs can be expensive and have specific mobile phase requirements. Method development can be more complex. | Essential for controlling the stereochemical purity, a critical quality attribute for many APIs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation of HPLC with mass analysis by MS. | High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio. | More complex and expensive instrumentation; quantification can be less straightforward than with UV detection. | A powerful tool for identifying and characterizing unknown impurities, especially those present at low levels, and for confirming the mass of the main component. |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes columns with sub-2 µm particles, requiring higher pressures. | Faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. | Requires specialized high-pressure instrumentation. | Ideal for high-throughput screening and when higher resolution is needed to separate closely eluting impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation and can identify and quantify impurities without the need for reference standards (qNMR). | Lower sensitivity compared to HPLC for trace impurities. | Excellent for structural elucidation, confirming the identity of the main component, and identifying major impurities. |
Proposed HPLC Methods for Purity Assessment
Based on established methods for structurally related N-Boc protected pyrrolidine derivatives, the following HPLC methods are proposed for the comprehensive purity assessment of this compound.
Method 1: Reversed-Phase HPLC for Chemical Purity
This method is designed to separate the target molecule from potential impurities such as starting materials, by-products, and degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point and should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Representative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in H₂OB: 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Conc. | ~1 mg/mL |
Method 2: Chiral HPLC for Enantiomeric Purity
Due to the presence of chiral centers in the 3 and 4 positions of the pyrrolidine ring, assessing the enantiomeric purity is crucial. Polysaccharide-based chiral stationary phases are widely used for the separation of N-Boc protected compounds.[1]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV or PDA detector.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one based on cellulose or amylose derivatives (e.g., CHIRALPAK® IC-3, 250 x 4.6 mm, 3 µm).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which can be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | CHIRALPAK® IC-3, 4.6 x 250 mm, 3 µm |
| Mobile Phase | Isocratic n-Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Conc. | ~1 mg/mL |
Visualizing the Experimental Workflow and Logic
To better illustrate the processes involved in HPLC analysis and method selection, the following diagrams are provided.
Conclusion
For routine quality control of this compound, a combination of Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity provides a robust and reliable analytical strategy. While RP-HPLC is the workhorse for quantitative assessment of process-related impurities, Chiral HPLC is indispensable for controlling the critical stereochemical attributes of the molecule. For in-depth impurity profiling and structural elucidation of unknown peaks, LC-MS is the most powerful technique. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of drug development. The protocols and data presented in this guide, based on closely related structures, serve as a strong foundation for developing and validating specific methods for the target compound.
References
A Comprehensive Guide to Acidic Reagents for Boc Deprotection: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step in the synthesis of complex molecules. The choice of the acidic reagent for this deprotection is pivotal, influencing not only the efficiency of the reaction but also the integrity of other functional groups within the molecule. This guide provides an objective comparison of various acidic reagents for Boc deprotection, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your synthetic endeavors.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate, which weakens the tert-butyl-oxygen bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][2] The liberated amine is then protonated by the acid in the reaction mixture, typically affording an amine salt as the final product.[3]
References
A Researcher's Guide to Determining Enantiomeric Excess in Chiral Pyrrolidine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral pyrrolidine derivatives. These scaffolds are integral to a vast array of pharmaceuticals and bioactive molecules, where stereochemistry dictates efficacy and safety. This guide provides an objective comparison of the primary analytical techniques used for ee determination—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols.
The choice of analytical method is contingent on several factors, including the physicochemical properties of the pyrrolidine derivative, the required sensitivity and accuracy, sample throughput, and available instrumentation. This guide will delve into the principles, performance, and practical considerations of each technique to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Analytical Techniques
The following table summarizes the key performance indicators for chiral HPLC, GC, and NMR spectroscopy in the context of determining the enantiomeric excess of pyrrolidine derivatives. The data presented is a synthesis of findings from various studies and should be considered as illustrative, as performance can vary significantly based on the specific analyte and experimental conditions.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer. |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pyrrolidine carboxylic acids, N-Boc protected pyrrolidines).[1][2][3] | Volatile, thermally stable compounds, often requiring derivatization (e.g., N-acyl pyrrolidines, silylated derivatives).[4] | A wide range of compounds, provided they have suitable functional groups for interaction with the CSA.[5][6] |
| Resolution | Generally provides good to excellent resolution (Rs > 1.5 is common).[1][7] | Often offers very high resolution due to the high efficiency of capillary columns. | Expressed as chemical shift non-equivalence (ΔΔδ), which can range from small to large depending on the CSA and analyte.[6] |
| Sensitivity | Good, with UV detection being common. Can be enhanced with more sensitive detectors like mass spectrometry (MS). | Very high, especially with detectors like Flame Ionization Detector (FID) and MS.[4] | Generally lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
| Analysis Time | Typically 10-30 minutes per sample.[2] | Can be faster than HPLC, often in the range of 15-30 minutes, but may require time for derivatization.[2] | Fast acquisition times (minutes), but sample preparation and data processing can add to the overall time. |
| Sample Preparation | Often simple dissolution in the mobile phase. Indirect methods require a derivatization step.[1][8] | May require derivatization to increase volatility and improve peak shape.[4][9][10] | Simple mixing of the analyte and the chiral solvating agent in an NMR tube. |
| Key Advantage | Broad applicability to a wide range of pyrrolidine derivatives.[1] | High resolution and sensitivity for volatile compounds. | Rapid, non-destructive, and provides structural information. |
| Limitations | Higher solvent consumption. Coated CSPs can have solvent limitations. | Limited to thermally stable and volatile compounds; derivatization can introduce errors. | Lower sensitivity and potential for peak overlap in complex spectra. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for determining the enantiomeric excess of a chiral pyrrolidine derivative and a decision tree for selecting the appropriate analytical method.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. It can be performed directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers to form diastereomers that are then separated on an achiral column.
Direct Chiral HPLC Protocol (Example for N-Boc-3-pyrrolidinol) [1]
-
Instrumentation: Standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm particle size.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the chiral compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard at the same concentration to determine the retention times of both enantiomers.
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Indirect Chiral HPLC Protocol (Example for Pyrrolidine-3-carboxylic acid) [1]
-
Derivatization:
-
React the racemic pyrrolidine-3-carboxylic acid with a chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine) in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.
-
Purify the resulting diastereomers if necessary.
-
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase.
-
Data Analysis: The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition based on their peak areas.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering high resolution and sensitivity. Derivatization is often necessary to enhance the volatility of pyrrolidine derivatives.
Chiral GC Protocol with Derivatization (Example for Proline) [9]
-
Derivatization (Two-step):
-
Methylation: Add 1 mL of 3 N methanolic HCl to 1 mg of the proline sample. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent.
-
Acetylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in methylene chloride for GC analysis.
-
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A capillary column with a chiral stationary phase (e.g., a β-cyclodextrin-based column).[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split.
-
Temperature Program: An optimized temperature ramp is crucial for good separation. For example, start at 100 °C, hold for 1 minute, then ramp to 180 °C at 4 °C/min.
-
Injector and Detector Temperatures: Typically set at 250 °C.
-
Data Analysis: Similar to HPLC, inject a derivatized racemic standard to determine the retention times of the enantiomers, followed by the derivatized sample. Calculate the ee from the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) offers a rapid and non-destructive method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
¹H NMR Protocol with a Chiral Solvating Agent (General Procedure) [5][6]
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral pyrrolidine derivative (the guest) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a specific molar equivalent of a suitable chiral solvating agent (the host), such as a chiral bisthiourea derivative or a macrocyclic compound.[5][6] The optimal host-to-guest ratio should be determined empirically.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal of the analyte that shows clear separation (splitting) into two distinct signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: % ee = (|Integration₁ - Integration₂| / (Integration₁ + Integration₂)) * 100
-
Conclusion
The determination of enantiomeric excess in chiral pyrrolidine derivatives can be effectively achieved using a variety of analytical techniques. Chiral HPLC is a robust and versatile method applicable to a broad range of these compounds. Chiral GC offers superior resolution and sensitivity for volatile and thermally stable derivatives, though it often necessitates a derivatization step. NMR spectroscopy with chiral solvating agents provides a rapid, non-destructive alternative, which is particularly useful for real-time reaction monitoring, although it generally has lower sensitivity.
The optimal choice of method will ultimately depend on the specific characteristics of the pyrrolidine derivative, the analytical objectives, and the available resources. For rigorous quality control and in-depth research, a combination of these techniques can provide a comprehensive and validated assessment of the enantiomeric purity of these vital chiral building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolidine Inhibitors: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of enzymes implicated in various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two prominent classes of pyrrolidine-based inhibitors: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Neuraminidase (NA) inhibitors for influenza. The information herein is supported by experimental data to aid in the rational design of next-generation therapeutics.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[1][2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Pyrrolidine-based compounds, particularly those with a cyanopyrrolidine moiety, have proven to be highly effective DPP-4 inhibitors.[3][4]
Structure-Activity Relationship of Pyrrolidine-Based DPP-4 Inhibitors
The SAR studies of cyanopyrrolidine-based DPP-4 inhibitors have revealed several key features that govern their potency and selectivity. The general structure consists of a cyanopyrrolidine core that interacts with the S1 subsite of the enzyme, and various substituents at the N1 position that occupy the S2 subsite.
| Compound | R Group | DPP-4 IC50 (nM) | Key SAR Observations |
| Vildagliptin | 3-hydroxy-adamant-1-yl | ~3 | The bulky, lipophilic adamantyl group provides a strong interaction with the S2 subsite, leading to high potency. The hydroxyl group can form a hydrogen bond, further enhancing binding. |
| Saxagliptin | N-(3-hydroxyadamantan-1-yl)glycyl | ~50 | A modification of the Vildagliptin scaffold, where the adamantyl group is connected via a glycine linker. |
| Analog 1 | Cyclohexyl | >1000 | A simple cycloalkyl group is not sufficient to achieve high potency, highlighting the importance of the specific shape and lipophilicity of the S2-binding moiety. |
| Analog 2 | Phenyl | ~200 | Aromatic groups can provide some interaction, but are generally less potent than the adamantyl group. |
| Analog 3 | 4-Fluorophenyl | ~100 | Introduction of a fluorine atom can improve potency, likely due to favorable electronic interactions. |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
DPP-4 Signaling Pathway in Glucose Homeostasis
The inhibition of DPP-4 has a direct impact on the signaling pathway that regulates glucose homeostasis. By preventing the degradation of GLP-1, DPP-4 inhibitors enhance the downstream effects of this crucial incretin hormone.
Experimental Protocol: DPP-4 Inhibition Assay
A common method to determine the inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing a detergent (e.g., 0.1% Triton X-100)
-
Test compounds (pyrrolidine inhibitors)
-
Reference inhibitor (e.g., Vildagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted compounds or reference inhibitor to the respective wells. For the control (no inhibitor) and blank wells, add 20 µL of assay buffer.
-
Add 10 µL of the DPP-4 enzyme solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Neuraminidase (NA) Inhibitors
Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed viral particles from infected host cells by cleaving sialic acid residues.[5] Inhibition of neuraminidase leads to the aggregation of viruses on the cell surface, preventing their spread and thus curtailing the infection. Pyrrolidine-based structures have been explored as mimics of the natural substrate, sialic acid, leading to the development of potent NA inhibitors.
Structure-Activity Relationship of Pyrrolidine-Based Neuraminidase Inhibitors
The design of pyrrolidine-based NA inhibitors focuses on mimicking the transition state of the sialic acid cleavage reaction. Key interactions with the active site residues of the neuraminidase enzyme are crucial for high-affinity binding.
| Compound | R1 | R2 | R3 | NA IC50 (µM) | Key SAR Observations |
| A-192558 | -CH2NHCOCF3 | -NH2 | -CO-N(Et)(iPr) | 0.2 (A), 8 (B) | The trifluoroacetamido group interacts with a hydrophobic pocket. The basic amino group and the carboxylic acid mimic the charge distribution of the natural substrate. The bulky urea functionality induces a favorable conformational change in the enzyme.[1][6] |
| Analog 4 | -CH2NHCOCH3 | -NH2 | -CO-N(Et)(iPr) | >10 | The trifluoromethyl group is critical for potency; its replacement with a methyl group significantly reduces activity. |
| Analog 5 | -CH2NHCOCF3 | -NH2 | -COOH | >50 | The N-ethyl-N-isopropylcarbamoyl group is crucial for occupying a specific pocket and inducing a favorable conformation; its absence leads to a significant loss of activity. |
| Analog 6 | -H | -NH2 | -CO-N(Et)(iPr) | >100 | The trifluoroacetamidomethyl group at the C2 position is essential for potent inhibition. |
Data compiled from multiple sources.[1][5][6] Actual values may vary depending on assay conditions and influenza virus strain.
Neuraminidase Mechanism of Action and Inhibition
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and how pyrrolidine-based inhibitors block this process.
Experimental Protocol: Neuraminidase Inhibition Assay
A common method for measuring neuraminidase inhibition is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Influenza virus containing neuraminidase
-
MUNANA substrate
-
Assay buffer: MES buffer (pH 6.5) containing CaCl2
-
Test compounds (pyrrolidine inhibitors)
-
Reference inhibitor (e.g., Oseltamivir)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
-
Stop solution: 0.1 M Glycine-NaOH (pH 10.7)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted compounds or reference inhibitor to the respective wells. For the virus control (no inhibitor) and blank wells, add 25 µL of assay buffer.
-
Add 25 µL of the influenza virus solution to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition for each compound concentration relative to the virus control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This guide highlights the importance of the pyrrolidine scaffold in the design of potent and selective enzyme inhibitors. The detailed structure-activity relationships for both DPP-4 and neuraminidase inhibitors provide a valuable framework for medicinal chemists. The provided experimental protocols offer a starting point for the in vitro evaluation of novel pyrrolidine-based compounds. The continued exploration of this versatile scaffold holds significant promise for the development of new and improved therapies for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
Comparative Guide to Alternative Chiral Scaffolds for 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine scaffold is a valuable chiral building block in medicinal chemistry, prized for its well-defined stereochemistry and versatile functional groups that allow for diverse synthetic modifications.[1] However, the pursuit of optimized drug candidates often necessitates the exploration of alternative scaffolds to enhance potency, selectivity, and pharmacokinetic properties, or to explore novel chemical space. This guide provides an objective comparison of alternative chiral scaffolds, supported by experimental data, to inform rational drug design.
Rationale for Seeking Alternatives
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in over 20 FDA-approved drugs.[2] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional pharmacophore space, which is critical for specific interactions with biological targets.[3] The primary motivations for exploring alternatives to a specific pyrrolidine derivative include:
-
Improving Biological Activity: Fine-tuning substituent patterns based on Structure-Activity Relationship (SAR) studies to enhance target affinity and efficacy.[4]
-
Optimizing ADME Properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles, such as increasing metabolic stability or modulating lipophilicity.[5]
-
Enhancing Selectivity: Altering the scaffold's geometry and functional group presentation to achieve higher selectivity for the intended target over off-targets, thereby reducing potential side effects.[3]
-
Navigating Intellectual Property: Creating novel chemical entities with distinct structures to secure patent protection.[6]
Classes of Alternative Scaffolds
Alternatives can be broadly categorized based on the degree of structural modification relative to the parent compound.
Modified Pyrrolidine Scaffolds
The most direct alternatives involve modifying the substitution pattern or stereochemistry of the pyrrolidine ring itself. SAR studies are crucial for guiding these modifications. For instance, in the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], a pyrrolidine pentamine scaffold was systematically modified. It was found that while truncating parts of the molecule resulted in a loss of activity, altering functionalities and stereochemistry at different positions (R1-R5) had varied and significant effects on inhibitory properties.[7][8]
Bioisosteric Replacements
Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[9][10] Replacing key functional groups of the parent scaffold with bioisosteres is a powerful strategy to address issues related to metabolism, toxicity, or potency.[5][6]
-
Hydroxyl Group Bioisosteres: The 3-hydroxy group can be replaced with other hydrogen bond donors/acceptors to modulate binding and physical properties.
-
Aminomethyl Group Bioisosteres: The 4-aminomethyl side chain can be replaced with other groups to alter basicity, size, and interaction potential.
Alternative Heterocyclic Scaffolds
Replacing the pyrrolidine ring with other cyclic systems offers a more significant departure in chemical space.
-
Chiral Piperidines: As a six-membered nitrogenous heterocycle, the piperidine ring is also widely present in approved drugs. Introducing chirality can favorably modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[11]
-
Fused Heterocycles: Fused ring systems, such as pyrrolidino-tetrahydrofurans, offer more rigid and structurally complex scaffolds. These have been developed as lead-like starting points for drug discovery programs, providing a core with multiple, orthogonally modifiable substitution points.[12][13]
Data Presentation
Quantitative data from SAR studies allows for direct comparison of scaffold performance. The following table summarizes the inhibitory activity of various analogs against the ST2/IL-33 pathway, which is implicated in graft versus host disease.
Table 1: Structure-Activity Relationship (SAR) of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors[14]
| Compound | Substitution on Ring A | Substitution on Ring B (4-position) | IC50 (µM) |
| iST2-1 | o-NO₂ | H | 46.65 ± 5.07 |
| 3a | m-NO₂ | H | 35.36 ± 22.79 |
| 3b | p-NO₂ | H | 22.14 ± 12.27 |
| 3c | o-NO₂ | N(CH₃)₂ | ~15-23 |
| 4a | o-NO₂ | Pyrrolidine | ~15-23 |
| 4b | o-NO₂ | Piperidine | ~15-23 |
| 9a | o-NO₂ | COOCH₃ | ~15-23 |
| 10 | o-NO₂ | COOH | Reduced Activity |
Note: IC50 values for compounds 3c, 4a, 4b, and 9a were described as improving activity by 2-3 folds from the parent iST2-1.
Mandatory Visualization
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are representative procedures for synthesis and biological evaluation.
Synthesis of a Chiral Pyrrolidine Inhibitor[15]
This protocol describes the final deprotection step in the synthesis of a neuronal nitric oxide synthase (nNOS) inhibitor.
Reaction: Final Deprotection of Boc-Protected Precursor.
Materials:
-
Boc-protected precursor (e.g., compound 18a , 60 mg, 85 µmol)
-
Methanol (MeOH, 2 mL)
-
6 N Hydrochloric Acid (HCl, 4 mL)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Dissolve the Boc-protected precursor 18a (60 mg, 85 µmol) in MeOH (2 mL) in a suitable reaction vessel.
-
Add 6 N HCl (4 mL) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization from an EtOH/H₂O mixture.
-
The final product, inhibitor 1b , is obtained as a tri-HCl salt (40 mg, 99% yield).
Biological Evaluation: ST2/IL-33 Inhibition Assay[14]
This protocol is based on the HEK-Blue™ IL-33 cell-based assay used to measure the inhibitory activity of compounds on the ST2/IL-33 interaction.
Principle: HEK-Blue™ IL-33 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the ST2 receptor by IL-33 triggers a signaling cascade that activates NF-κB and leads to the production of SEAP. The activity of SEAP is measured colorimetrically.
Procedure:
-
Cell Seeding: Seed HEK-Blue™ IL-33 cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., pyrrolidine derivatives) in assay medium.
-
Treatment: Add the test compounds to the cells, followed by a fixed concentration of IL-33 to stimulate the pathway. Include appropriate controls (vehicle control, no IL-33 control).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
SEAP Detection:
-
Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate for 1-3 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Conclusion
The selection of a chiral scaffold is a critical decision in drug design. While this compound is a proven and effective building block, a thorough exploration of alternatives is often essential for project success. A systematic approach involving the evaluation of modified pyrrolidines, bioisosteric replacements, and alternative heterocyclic systems, guided by quantitative SAR data, allows for the rational design of superior drug candidates. The choice of the optimal scaffold will ultimately depend on the specific biological target, the desired property profile, and the synthetic feasibility within the context of a drug discovery program.
References
- 1. nbinno.com [nbinno.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. drughunter.com [drughunter.com]
- 7. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [research.usc.edu.au]
Safety Operating Guide
Navigating the Disposal of 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS No. 175463-34-0), ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1] In the event of a spill, small quantities should be swept up and placed in a suitable, labeled container for disposal. For larger spills, the same procedure should be followed, ensuring that the product does not enter drains.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated packaging must be carried out in strict accordance with federal, state, and local environmental control regulations.[1] The following steps outline a general procedure that should be adapted to comply with the specific requirements of your institution and region:
-
Waste Characterization and Segregation:
-
Characterize the waste stream containing this compound. Based on available information for similar compounds, it should be treated as chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent inadvertent reactions. It is incompatible with strong oxidizing agents and strong acids.[1]
-
-
Containerization and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container for the collection of this compound and any materials contaminated with it (e.g., gloves, absorbent pads).
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound" and its CAS number "175463-34-0".
-
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of this chemical waste must be handled by a licensed and qualified hazardous waste disposal company.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number, to ensure they can manage the disposal process correctly.
-
-
Documentation:
-
Maintain detailed records of the amount of waste generated, the date of generation, and the date it was transferred to the waste disposal contractor. This documentation is crucial for regulatory compliance.
-
Quantitative Data and Exposure Limits
While a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not publicly available, general guidelines for similar chemical compounds should be followed. Engineering controls such as process enclosures or local exhaust ventilation should be used to keep airborne levels below any recommended exposure limits.[1]
| Parameter | Value | Source |
| Occupational Exposure Limit | No specific data available. General laboratory safety principles dictate minimizing exposure to the lowest achievable level through engineering controls and PPE. | General Guidance |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all applicable federal, state, and local regulations for the disposal of chemical waste.
References
Essential Safety and Operational Protocols for 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine (CAS Number: 175463-34-0). The following procedures are based on established best practices for handling structurally related compounds, including pyrrolidine derivatives and N-Boc protected amines, to ensure the safety of laboratory personnel and the integrity of research.
Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE)
A conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[2]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical safety goggles or face shield[5] | Chemical-resistant gloves (e.g., nitrile)[6] | Laboratory coat[6] | Required if not in a fume hood |
| Dissolving and Mixing | Chemical safety goggles or face shield[7] | Chemical-resistant gloves (e.g., nitrile)[5] | Laboratory coat[6] | Work in a certified chemical fume hood[6] |
| Running Reactions | Chemical safety goggles or face shield[7] | Chemical-resistant gloves (e.g., nitrile)[5] | Laboratory coat[6] | Work in a certified chemical fume hood[6] |
| Waste Disposal | Chemical safety goggles or face shield[5] | Chemical-resistant gloves (e.g., nitrile)[6] | Laboratory coat[6] | Work in a certified chemical fume hood[1] |
Operational and Disposal Plans
A meticulous, step-by-step approach is critical for safety when working with this compound.
Experimental Protocols
Handling and Storage:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][7] Keep the container tightly closed.[7]
-
Handling: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[7]
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[6]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Plan
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
-
Waste Collection: Collect all solid and liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[2][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any known hazard symbols.[1]
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]
Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
